AZD2716
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-16(24(27)28)12-18-8-5-9-20(14-18)22-15-19(10-11-21(22)23(25)26)13-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3,(H2,25,26)(H,27,28)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRCDPVYRPKGGI-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1845753-81-2 | |
| Record name | 3-[3-(5-benzyl-2-carbamoyl-phenyl)phenyl]-2-methyl-propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
AZD2716: A Technical Whitepaper on the Discovery and Development of a Novel sPLA2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and preclinical development of AZD2716, a potent and selective inhibitor of secreted phospholipase A2 (sPLA2). This compound was identified through a fragment-based drug discovery approach and optimized to exhibit excellent preclinical pharmacokinetic properties and in vivo efficacy. This whitepaper details the mechanism of action, structure-activity relationships, experimental protocols, and the development rationale for this compound as a potential therapeutic agent for coronary artery disease. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized through detailed diagrams.
Introduction: The Role of sPLA2 in Coronary Artery Disease
Secreted phospholipase A2 (sPLA2) enzymes are a family of proteins that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids.[1] Several isoforms of sPLA2, particularly sPLA2-IIA, -V, and -X, are implicated in the pathogenesis of atherosclerosis and coronary artery disease.[2] These enzymes are associated with the modification of low-density lipoproteins (LDL), promoting their uptake by macrophages and leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[3] Furthermore, the products of sPLA2 activity can act as pro-inflammatory mediators, contributing to the chronic inflammation characteristic of atherosclerosis.[3] Inhibition of sPLA2 has therefore been pursued as a promising therapeutic strategy to mitigate the progression of coronary artery disease.[2]
The Discovery of this compound: A Fragment-Based Approach
This compound was discovered through an expedited, structure-based fragment screening campaign.[4] The initial hit, a primary aromatic carboxamide-containing fragment, was identified from an in-house library based on its activity against the sPLA2-IIa isoform and its potential for chemical elaboration.[4] This fragment-based approach allowed for the efficient exploration of chemical space and the development of a novel, potent inhibitor with favorable drug-like properties.[4]
Experimental Workflow: From Fragment to Candidate
The discovery of this compound followed a structured, iterative process common in fragment-based drug discovery. This involved initial fragment screening, hit validation, and subsequent structure-guided optimization to improve potency and pharmacokinetic properties.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of multiple sPLA2 isoforms, with the highest affinity for sPLA2-IIa.[5] By inhibiting sPLA2, this compound is designed to interrupt the pro-atherogenic signaling cascade at a key upstream point. The binding of this compound to sPLA2 prevents the hydrolysis of phospholipids in LDL particles, thereby reducing the formation of pro-inflammatory lipids and the subsequent uptake by macrophages, which leads to foam cell formation.[5]
Quantitative Data Summary
The development of this compound involved the systematic evaluation of a series of compounds to optimize potency against various sPLA2 isoforms and to improve pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound and Precursors
| Compound | sPLA2-IIa IC50 (nM)[4] | sPLA2-V IC50 (nM)[4] | sPLA2-X IC50 (nM)[4] | Human Plasma sPLA2 ICu,50 (nM)[4] |
| 1 (Fragment Hit) | 24,000 | - | - | 900 |
| 4 | 30 | 300 | 1000 | 7 |
| (R)-7 (this compound) | 10 | 40 | 400 | 0.1 |
ICu,50 is the unbound concentration required for 50% inhibition in human plasma.
Table 2: Preclinical Pharmacokinetic Profile of this compound ((R)-7)
| Species | Bioavailability (%)[4] | Clearance (mL/min/kg)[4] |
| Rat | >100 | 4 |
| Dog | 80 | 1 |
| Cynomolgus Monkey | 70 | 3 |
Structure-Activity Relationship (SAR)
The optimization from the initial fragment hit to this compound was guided by a clear SAR strategy. The goal was to enhance potency by establishing a bidentate chelation of the catalytic calcium ion within the sPLA2 active site, while also improving the overall physicochemical properties of the molecule.[4]
Experimental Protocols
Detailed experimental procedures were crucial for the successful identification and characterization of this compound.
Synthesis of this compound ((R)-7)
The synthesis of this compound was a multi-step process. A key step involved an enantioselective hydrogenation of an alkenoic acid to establish the chiral center.[5] The general synthetic scheme involved the formation of a biphenyl core via a Suzuki-Miyaura coupling, followed by functional group manipulations to install the primary amide and the carboxylic acid moieties.[4] The final racemic product was separated by chiral HPLC to yield the active (R)-enantiomer.[6]
Human Plasma sPLA2 Inhibition Assay
This assay was used to determine the potency of the inhibitors in a biologically relevant matrix.
-
Materials:
-
Compound in DMSO (0-10 µM final concentration)
-
Human heparin plasma pool (diluted 1:8 in assay buffer)
-
Assay Buffer: 10mM TRIS-HCl pH 9.0, 10 mM CaCl2, 0.1% FFA free BSA
-
Substrate: 1-Hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphomethanol (HPM)
-
384-well black plates
-
-
Procedure:
-
1.2 µL of the compound in DMSO was pre-incubated for 10 minutes at 37°C with 28.8 µL of diluted human heparin plasma in a 384-well plate.
-
20 µL of the HPM substrate was added to each well (final concentration 6 µM).
-
The kinetics of the reaction were monitored at room temperature for up to 90 minutes by measuring the fluorescence at an emission wavelength of 370 nm and an excitation wavelength of 340 nm.
-
The 50-minute time point was used to calculate the dose-response IC50 values.[6]
-
In Vivo Pharmacokinetic and Pharmacodynamic Study in Cynomolgus Monkeys
This study was conducted to assess the in vivo efficacy of this compound.
-
Subjects: Cynomolgus monkeys (N=2)
-
Dosing: A single oral dose of 30 mg of (R)-7 (this compound) was administered.
-
Sampling: Plasma samples were collected at various time points post-dosing.
-
Analysis:
-
The plasma concentrations of (R)-7 were determined by LC-MS/MS to evaluate the pharmacokinetic profile.
-
The sPLA2 activity in the plasma samples was measured using an appropriate assay to determine the pharmacodynamic effect (inhibition of sPLA2 activity).
-
The relationship between the plasma concentration of (R)-7 and the inhibition of sPLA2 activity was then established.[4]
-
Development Status and Future Outlook
This compound was selected as a clinical candidate for the treatment of coronary artery disease based on its potent and selective inhibition of sPLA2, excellent preclinical pharmacokinetic profile across multiple species, and clear in vivo efficacy.[4] A favorable toxicological profile was also observed in rats, dogs, and cynomolgus monkeys.[4] However, a review of publicly available clinical trial registries and publications does not indicate that this compound has entered into or completed clinical trials. The reasons for the apparent halt in development are not publicly disclosed.
Despite the lack of clinical progression for this compound, the discovery and preclinical development of this compound provide a valuable case study in the application of fragment-based drug discovery for a challenging therapeutic target. The detailed understanding of the SAR and the successful optimization of the initial fragment hit to a potent and selective inhibitor with good in vivo properties demonstrate the power of this approach. The learnings from the this compound program could be applied to future efforts to develop sPLA2 inhibitors for cardiovascular and other inflammatory diseases.
References
Preclinical Profile of AZD2716: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for AZD2716, a potent and selective inhibitor of secreted phospholipase A2 (sPLA2) investigated for the treatment of coronary artery disease. The information presented herein is compiled from publicly available preclinical studies to facilitate further research and development in cardiovascular therapeutics.
Executive Summary
This compound is a novel, orally bioavailable small molecule designed to target key enzymatic drivers of inflammation and lipid modification within the atherosclerotic plaque. Preclinical studies have demonstrated its ability to potently inhibit multiple sPLA2 isoforms, leading to a reduction in pro-inflammatory mediators and pro-atherogenic lipoprotein modifications. This document summarizes the key in vitro and in vivo data, details the experimental methodologies employed, and visualizes the underlying biological pathways and drug discovery rationale.
Data Presentation
The following tables summarize the quantitative preclinical data for this compound, focusing on its inhibitory potency against target enzymes and its pharmacokinetic profile across different species.
Table 1: In Vitro Inhibitory Activity of this compound against sPLA2 Isoforms [1][2]
| Target Isoform | IC50 (nM) |
| sPLA2-IIa | 10 |
| sPLA2-V | 40 |
| sPLA2-X | 400 |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: In Vitro Plasma sPLA2 Inhibition of this compound
| Parameter | Value |
| Human Plasma ICu,50 (nM) | 0.1 |
ICu,50 is the unbound concentration of the compound required to achieve 50% inhibition in plasma.
Table 3: Preclinical Pharmacokinetic Parameters of this compound in Animal Models [3]
| Species | Route | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | IV | - | 15 | 1.2 |
| PO | 100 | - | - | |
| Dog | IV | - | 5 | 1.1 |
| PO | 80 | - | - | |
| Cynomolgus Monkey | IV | - | 4 | 0.8 |
| PO | 100 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data's context.
sPLA2 Inhibition Assay
Objective: To determine the in vitro potency of this compound against specific sPLA2 isoforms.
Methodology: The inhibitory activity of this compound on recombinant human sPLA2-IIa, sPLA2-V, and sPLA2-X was assessed using a fluorescence-based assay. The assay measures the enzymatic hydrolysis of a synthetic substrate, 1-O-(6-NBD-aminohexanoyl)-2-sn-1,2-di-O-hexyl-glycero-3-phosphocholine, which results in an increase in fluorescence intensity upon cleavage.
-
Reagents: Recombinant human sPLA2 enzymes, fluorescent substrate, assay buffer (50 mM HEPES, 1 mM CaCl2, 140 mM NaCl, 0.1% fatty acid-free BSA, pH 7.4), and this compound.
-
Procedure:
-
A dilution series of this compound was prepared in DMSO and pre-incubated with the respective sPLA2 enzyme in the assay buffer for 15 minutes at 37°C in a 96-well plate.
-
The enzymatic reaction was initiated by the addition of the fluorescent substrate.
-
Fluorescence intensity was measured kinetically over 30 minutes at 37°C using a fluorescence plate reader with excitation and emission wavelengths of 460 nm and 534 nm, respectively.
-
IC50 values were calculated from the dose-response curves by non-linear regression analysis.
-
Human Plasma sPLA2 Inhibition Assay
Objective: To evaluate the inhibitory activity of this compound on endogenous sPLA2 in human plasma.
Methodology: The assay measures the ability of this compound to inhibit the hydrolysis of 14C-labeled phosphatidylcholine in human plasma.
-
Reagents: Pooled human plasma, [1-14C]oleic acid-labeled Escherichia coli membranes (as a source of radiolabeled phosphatidylcholine), assay buffer, and this compound.
-
Procedure:
-
A dilution series of this compound was prepared and incubated with human plasma for 30 minutes at 37°C.
-
The radiolabeled substrate was added to initiate the reaction.
-
The reaction was incubated for 60 minutes at 37°C and then terminated by the addition of a stopping solution (isopropanol/heptane/0.5 M H2SO4, 40:10:1 v/v/v).
-
The released [1-14C]oleic acid was separated by liquid-liquid extraction and quantified by scintillation counting.
-
IC50 values were determined from the concentration-inhibition curves, and the unbound IC50 (ICu,50) was calculated based on the plasma protein binding of this compound.
-
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic properties of this compound in various animal species.
Methodology: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys were used for these studies.
-
Administration:
-
Intravenous (IV): this compound was administered as a single bolus dose via the tail vein (rats) or cephalic vein (dogs and monkeys).
-
Oral (PO): this compound was administered by oral gavage.
-
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing into EDTA-containing tubes. Plasma was separated by centrifugation and stored at -20°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and development.
Caption: sPLA2 Signaling Pathway in Atherosclerosis.
Caption: this compound Drug Discovery Workflow.
References
In Vivo Efficacy of AZD2716: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2716 is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2) enzymes, which are implicated in the pathophysiology of coronary artery disease (CAD). Specifically, this compound targets sPLA2 isoforms IIa, V, and X, key players in inflammation and lipid metabolism. This technical guide provides a comprehensive overview of the publicly available in vivo efficacy data for this compound in preclinical animal models, with a focus on its pharmacokinetic and pharmacodynamic profile. While extensive research has been conducted on the in vitro activity and preclinical pharmacokinetics of this compound, detailed in vivo efficacy studies in animal models of atherosclerosis are not extensively reported in the public domain.
Mechanism of Action: sPLA2 Inhibition
Secreted phospholipase A2 enzymes hydrolyze phospholipids, leading to the release of arachidonic acid and lysophospholipids. These molecules are precursors to pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting sPLA2, this compound is designed to reduce this inflammatory cascade, a key process in the development and progression of atherosclerotic plaques.
Figure 1: Simplified signaling pathway of sPLA2 and the inhibitory action of this compound.
In Vivo Pharmacokinetics
This compound has demonstrated excellent preclinical pharmacokinetic properties across multiple species, including rats, dogs, and cynomolgus monkeys, suggesting good oral bioavailability and low clearance.[1][2]
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | Oral | 2 | ~80 | Low | Low |
| Dog | Oral | 1 | >80 | Low | Low |
| Cynomolgus Monkey | Oral | 30 | High | Low | Moderate |
Note: Specific numerical values for all parameters are not publicly available and are summarized based on qualitative descriptions in the cited literature.
In Vivo Pharmacodynamics and Efficacy
The primary in vivo efficacy data for this compound comes from a pharmacodynamic study in cynomolgus monkeys.[1] This study demonstrated potent inhibition of plasma sPLA2 activity following oral administration.
Table 2: In Vivo sPLA2 Inhibition by this compound in Cynomolgus Monkeys
| Animal Model | Dose | Route | Primary Endpoint | Result |
| Cynomolgus Monkey | 30 mg | Oral | Inhibition of plasma sPLA2 activity | ICu,80 = 13 ± 3 nM |
ICu,80: Unbound concentration required to inhibit 80% of enzyme activity.
Experimental Protocols
Detailed experimental protocols for the in vivo studies are not fully available in the public domain. The following sections provide a summary of the known methodologies.
Pharmacokinetic Studies in Rats and Dogs
Specific details regarding the strain of rats and dogs, housing conditions, vehicle for this compound administration, blood sampling time points, and analytical methods for drug concentration determination have not been publicly disclosed.
Pharmacodynamic Study in Cynomolgus Monkeys
-
Animal Model: Cynomolgus monkeys (N=2).[1]
-
Drug Administration: A single 30 mg oral dose of this compound was administered.[1] The formulation and vehicle have not been specified.
-
Sampling: Blood samples were collected to measure plasma sPLA2 activity. The specific time points for blood collection are not detailed in the available literature.
-
Endpoint Measurement: The primary endpoint was the inhibition of sPLA2 activity in plasma. The specific assay methodology used to determine sPLA2 activity in the collected plasma samples has not been described in detail.
Figure 2: Experimental workflow for the in vivo pharmacodynamic study of this compound.
Efficacy in Animal Models of Atherosclerosis
Despite the intended therapeutic indication of coronary artery disease, there is a lack of publicly available data on the efficacy of this compound in established animal models of atherosclerosis. Such studies would typically involve the use of genetically modified mice (e.g., ApoE-/- or LDLr-/-) fed a high-fat diet to induce atherosclerotic plaque formation. Key endpoints in these models would include the quantification of plaque area, assessment of plaque composition (e.g., lipid content, macrophage infiltration), and measurement of inflammatory markers. The absence of such data in the public domain suggests that these studies may not have been part of the initial preclinical data package or have not been published.
Conclusion
This compound is a potent sPLA2 inhibitor with favorable preclinical pharmacokinetic characteristics across multiple species. In vivo studies in cynomolgus monkeys have confirmed its ability to potently inhibit plasma sPLA2 activity after oral administration, demonstrating target engagement in a relevant preclinical species. However, a significant gap in the publicly available data is the lack of efficacy studies in animal models of atherosclerosis. Such data would be crucial for further validating the therapeutic potential of this compound in its intended indication of coronary artery disease. Further research and publication of these studies are warranted to fully understand the in vivo efficacy profile of this compound.
References
Unveiling the Cross-Species Pharmacokinetic Profile of AZD2716: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of AZD2716, a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), across various preclinical species. The information presented herein is crucial for understanding the disposition of this compound and for guiding further development and clinical trial design.
Executive Summary
This compound has demonstrated excellent preclinical pharmacokinetic properties, characterized by low clearance and high oral bioavailability across multiple species, including mouse, rat, dog, and cynomolgus monkey.[1][2] This favorable profile supports its potential as a therapeutic agent for coronary artery disease. This document details the quantitative PK parameters, the experimental methodologies employed in these studies, and the underlying signaling pathway of its therapeutic target.
Cross-Species Pharmacokinetic Data
The pharmacokinetic parameters of this compound following intravenous (i.v.) and oral (p.o.) administration in mouse, rat, dog, and cynomolgus monkey are summarized below. The data highlights the consistent and favorable profile of the compound across different animal models.
| Species | Dose (i.v./p.o.) (mg/kg) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (F) (%) |
| Mouse | 1 / 2 | 11 | 1.1 | 95 |
| Rat | 1 / 2 | 1 | 0.22 | 81 |
| Dog | 0.5 / 1 | 0.3 | 0.26 | 82 |
| Cynomolgus Monkey | 0.5 / 1 | 1.1 | 0.32 | 100 |
Data sourced from Giordanetto F, et al. ACS Med Chem Lett. 2016;7(10):884-889.[1][2]
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through a series of in vivo studies. The following is a detailed description of the methodologies employed.
In Vivo Pharmacokinetic Studies
Species and Housing: Male mice (strain not specified), Sprague-Dawley rats, Beagle dogs, and cynomolgus monkeys were used for the pharmacokinetic studies. Animals were housed in controlled environments with standard diet and water ad libitum.
Dosing:
-
Intravenous (i.v.) Administration: this compound was formulated in an appropriate vehicle and administered as a bolus dose via a suitable vein for each species (e.g., tail vein for rodents, cephalic vein for dogs and monkeys).
-
Oral (p.o.) Administration: For oral dosing, this compound was administered via gavage as a solution or suspension in a suitable vehicle.
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing. The sampling schedule was designed to adequately characterize the absorption, distribution, and elimination phases of the drug. Blood samples were collected into tubes containing an appropriate anticoagulant and processed to obtain plasma.
Bioanalysis: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method was optimized for sensitivity, specificity, accuracy, and precision to ensure reliable quantification of the analyte in biological matrices.
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data. This included the calculation of clearance (CL), volume of distribution at steady state (Vss), and oral bioavailability (F).
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting secreted phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade associated with atherosclerosis. The following diagram illustrates the pro-atherogenic signaling pathway of sPLA2.
Caption: Pro-atherogenic signaling pathway of secreted phospholipase A2 (sPLA2) and the inhibitory action of this compound.
Conclusion
This compound demonstrates a promising and consistent pharmacokinetic profile across multiple preclinical species, characterized by low clearance and high oral bioavailability.[1][2] These attributes, coupled with its potent inhibition of sPLA2, underscore its potential as a novel therapeutic agent for the treatment of coronary artery disease. The data and protocols presented in this guide provide a solid foundation for its continued development and translation to clinical settings.
References
Unraveling the Role of sPLA2-IIa: A Technical Guide to Investigation with AZD2716
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Secreted phospholipase A2 group IIA (sPLA2-IIa) has emerged as a significant therapeutic target in a variety of inflammatory diseases, most notably atherosclerosis. This enzyme's role extends beyond simple lipid hydrolysis, encompassing complex signaling pathways that contribute to inflammatory responses. This technical guide provides a comprehensive overview of sPLA2-IIa, its multifaceted signaling roles, and the investigational inhibitor AZD2716. We present detailed experimental protocols for assessing sPLA2-IIa activity and the inhibitory effects of compounds like this compound, alongside a compilation of key quantitative data. Furthermore, this guide utilizes visualizations to elucidate the intricate signaling cascades and experimental workflows central to sPLA2-IIa research.
Introduction: The Significance of sPLA2-IIa
Secreted phospholipase A2 (sPLA2) enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. Among the eleven identified mammalian sPLA2 isoforms, sPLA2-IIa has been extensively studied for its pronounced pro-inflammatory functions.[1] Elevated levels of sPLA2-IIa are associated with a range of inflammatory conditions, including coronary artery disease, where it is implicated in the modification of low-density lipoprotein (LDL) and the subsequent formation of macrophage foam cells, a hallmark of atherosclerotic plaques.[2] The multifaceted role of sPLA2-IIa in inflammation has positioned it as a compelling target for therapeutic intervention.
This compound: A Potent sPLA2 Inhibitor
This compound is a novel and potent inhibitor of secreted phospholipase A2 enzymes.[3][4] Developed through a structure-based fragment approach, this compound has demonstrated significant inhibitory activity against key sPLA2 isoforms implicated in cardiovascular disease.[3] Its favorable preclinical pharmacokinetic profile and in vivo efficacy have led to its selection as a clinical candidate for the treatment of coronary artery disease.[2][5]
Quantitative Data: this compound Inhibition Profile and Pharmacokinetics
The following tables summarize the key quantitative data for this compound, including its inhibitory potency against various sPLA2 isoforms and its pharmacokinetic properties in preclinical species.
Table 1: Inhibitory Potency of this compound against sPLA2 Isoforms [4]
| sPLA2 Isoform | IC50 (nM) |
| sPLA2-IIa | 10 |
| sPLA2-V | 40 |
| sPLA2-X | 400 |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. Data are the mean of at least two experiments.[4]
Table 2: Preclinical Pharmacokinetic Parameters of this compound [3]
| Species | Bioavailability (%) | Clearance (mL/min/kg) |
| Rat | High | Low |
| Dog | High | Low |
In vivo pharmacokinetic analysis of (R)-7 (this compound) showed consistent high bioavailability and low clearance across different animal species.[3]
Signaling Pathways of sPLA2-IIa
The pro-inflammatory effects of sPLA2-IIa are mediated through two distinct mechanisms: its enzymatic activity and its ability to act as a ligand to activate downstream signaling pathways independent of its catalytic function.
Enzymatic Pathway: The Arachidonic Acid Cascade
The canonical function of sPLA2-IIa is the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[6][7] AA is a precursor for the synthesis of eicosanoids, a class of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[8] This cascade is a primary driver of the inflammatory response. This compound directly inhibits this pathway by blocking the catalytic activity of sPLA2-IIa.
Non-Enzymatic Signaling: Ligand-Receptor Interactions
sPLA2-IIa can also function as a signaling molecule by binding to cell surface receptors, such as integrins αvβ3 and α4β1, independent of its enzymatic activity.[9][10] This interaction can trigger intracellular signaling cascades, leading to cell proliferation and the expression of pro-inflammatory genes.[9] This non-enzymatic function highlights the complexity of sPLA2-IIa's role in inflammation. While this compound is designed to inhibit the catalytic site, understanding its potential effects on these protein-protein interactions is an area of ongoing research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of sPLA2-IIa and the inhibitory potential of compounds like this compound.
sPLA2-IIa Enzymatic Activity Assay (Fluorometric)
This protocol is adapted from commercially available fluorometric assay kits and published methodologies.[11]
Objective: To measure the enzymatic activity of sPLA2-IIa and assess the inhibitory effect of this compound.
Materials:
-
Recombinant human sPLA2-IIa
-
Fluorescent phospholipid substrate (e.g., 1-octacosanyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphatidyl monomethyl ester)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in assay buffer to create a range of concentrations for IC50 determination.
-
In a 96-well black microplate, add the sPLA2-IIa enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorescent phospholipid substrate to all wells.
-
Immediately measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/380 nm for pyrene-based substrates) at 37°C for a defined period (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
Arachidonic Acid Release Assay
This protocol is based on established methods for measuring agonist-induced arachidonic acid release from cultured cells.[6][7]
Objective: To determine the effect of this compound on sPLA2-IIa-mediated arachidonic acid release from cells.
Materials:
-
Cell line expressing sPLA2-IIa (e.g., HEK293 cells transfected with human sPLA2-IIa)
-
[³H]-Arachidonic acid
-
Cell culture medium
-
This compound
-
Scintillation counter and cocktail
Procedure:
-
Seed cells in a multi-well plate and grow to confluency.
-
Label the cells by incubating with [³H]-Arachidonic acid in the culture medium overnight.
-
Wash the cells to remove unincorporated [³H]-Arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist to induce sPLA2-IIa activity and arachidonic acid release.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the amount of released [³H]-Arachidonic acid in the supernatant using a scintillation counter.
-
Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity and determine the inhibitory effect of this compound.
Macrophage Foam Cell Formation Assay
This protocol provides a general framework for assessing the inhibition of macrophage foam cell formation, a key event in atherosclerosis.[12][13]
Objective: To evaluate the ability of this compound to inhibit the formation of macrophage foam cells.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Modified LDL (e.g., oxidized LDL or acetylated LDL)
-
This compound
-
Oil Red O staining solution
-
Microscope
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA.
-
Incubate the differentiated macrophages with modified LDL in the presence of various concentrations of this compound or vehicle control for 24-48 hours.
-
Wash the cells to remove excess lipids and inhibitor.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells to remove unbound stain.
-
Visualize and quantify the lipid accumulation in the macrophages using microscopy. The extent of red staining is indicative of foam cell formation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical investigation of a sPLA2-IIa inhibitor like this compound.
Conclusion
The investigation of sPLA2-IIa's role in inflammatory diseases is a dynamic field of research, with the development of potent inhibitors like this compound offering promising therapeutic avenues. This technical guide provides a foundational understanding of sPLA2-IIa, its inhibitor this compound, and the experimental methodologies required for their study. The provided data, signaling pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of sPLA2-IIa and advancing the development of novel anti-inflammatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intracellular Actions of Group IIA Secreted Phospholipase A2 and Group IVA Cytosolic Phospholipase A2 Contribute to Arachidonic Acid Release and Prostaglandin Production in Rat Gastric Mucosal Cells and Transfected Human Embryonic Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct phospholipases A2 regulate the release of arachidonic acid for eicosanoid production and superoxide anion generation in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of the specific release of arachidonic acid by cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-inflammatory secretory phospholipase A2 type IIA binds to integrins alphavbeta3 and alpha4beta1 and induces proliferation of monocytic cells in an integrin-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proinflammatory secreted phospholipase A2 type IIA (sPLA-IIA) induces integrin activation through direct binding to a newly identified binding site (site 2) in integrins αvβ3, α4β1, and α5β1 [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential inhibition of macrophage foam-cell formation and atherosclerosis in mice by PPARα, β/δ, and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential inhibition of macrophage foam-cell formation and atherosclerosis in mice by PPARalpha, beta/delta, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD2716: A Technical Guide to its Application as a Chemical Probe for sPLA2-V Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted phospholipase A2 (sPLA2) enzymes, particularly the group V isoform (sPLA2-V), are implicated in a variety of inflammatory and cardiovascular diseases. These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids, most notably arachidonic acid, and lysophospholipids.[1] These products serve as precursors for a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. The development of potent and selective inhibitors for sPLA2 isoforms is therefore of significant interest for both therapeutic intervention and as chemical probes to elucidate the specific roles of these enzymes in complex biological systems.
AZD2716 has emerged as a potent inhibitor of several sPLA2 isoforms, with a notable activity against sPLA2-V.[2] Developed as a clinical candidate for the treatment of coronary artery disease, its well-characterized preclinical profile makes it a valuable tool for researchers investigating the function of sPLA2-V.[2][3] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling context of its target, detailed experimental protocols for its use, and a comparative analysis with other known sPLA2 inhibitors.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against various sPLA2 isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below, alongside data for other relevant sPLA2 inhibitors for comparative purposes.
| Compound | sPLA2-IIA IC50 (nM) | sPLA2-V IC50 (nM) | sPLA2-X IC50 (nM) | Plasma sPLA2 ICu,50 (nM) |
| This compound ((R)-7) | 10 | 40 | 400 | 0.1 |
| Varespladib (LY315920) | 9 | - | - | 6.2 (human serum) |
Preclinical Pharmacokinetics of this compound
Understanding the pharmacokinetic profile of a chemical probe is crucial for designing and interpreting in vivo experiments. This compound has demonstrated favorable preclinical pharmacokinetic properties across several species.
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Mouse | IV / PO | - / - | - | 7.7 | 0.114 - 1.77 |
| Rat | IV / PO | - / - | - | 2.24 | 0.114 - 1.77 |
| Dog | IV / PO | - / - | - | 10 | 0.114 - 1.77 |
| Cynomolgus Monkey | IV / PO | - / 30 | - | 0.754 | 0.114 - 1.77 |
Note: Specific dose information for IV/PO PK studies in mouse, rat, and dog for this compound were not detailed in the provided search results. The clearance and volume of distribution ranges are for a similar MEK inhibitor, G-573, and are provided as a general reference for preclinical PK parameters[6]. The oral dose for the cynomolgus monkey study is from the primary this compound publication[3]. More detailed preclinical pharmacokinetic data for this compound can be found in reference[7].
sPLA2-V Signaling Pathway
sPLA2-V plays a critical role in the initiation of the arachidonic acid cascade, particularly in immune cells such as macrophages and mast cells.[8][9] Upon cellular activation by various stimuli, sPLA2-V is secreted and acts on the outer leaflet of cell membranes to release arachidonic acid. This free fatty acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators then act on their respective G-protein coupled receptors to elicit a range of inflammatory responses.
References
- 1. Secreted Phospholipases A2 - not just Enzymes: Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Varespladib - Wikipedia [en.wikipedia.org]
- 6. Preclinical disposition and pharmacokinetics-pharmacodynamic modeling of biomarker response and tumour growth inhibition in xenograft mouse models of G-573, a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Roles of Phospholipase A2 in Phagocytes [frontiersin.org]
- 9. Frontiers | Regulatory Roles of Phospholipase A2 Enzymes and Bioactive Lipids in Mast Cell Biology [frontiersin.org]
Methodological & Application
Application Notes and Protocols for AZD2716 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2716 is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2) enzymes, which are key players in the production of various inflammatory mediators.[1][2][3] sPLA2s catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid, the precursor for prostaglandins and leukotrienes.[1] By inhibiting sPLA2, this compound effectively blocks the initial step in this pro-inflammatory cascade, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[1][2] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, biochemical activity, and a general protocol for its application in cell culture experiments.
Mechanism of Action
This compound functions as a competitive inhibitor of secreted phospholipase A2 (sPLA2) enzymes, with potent activity against isoforms sPLA2-IIa, -V, and -X.[1] The inhibitory action of this compound is mediated through its interaction with the active site of the sPLA2 enzyme. Specifically, the primary amide group of this compound establishes three hydrogen bonds with the enzyme and a crucial coordination bond with the catalytic calcium ion (Ca2+), which is essential for the enzyme's hydrolytic activity.[1][2] This binding prevents the substrate (phospholipids) from accessing the active site, thereby inhibiting the release of arachidonic acid and subsequent production of downstream inflammatory mediators like prostaglandins and leukotrienes.
Figure 1: Mechanism of action of this compound in the arachidonic acid cascade.
Biochemical Activity of this compound
The inhibitory potency of this compound has been determined against several sPLA2 isoforms and in human plasma. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| sPLA2-IIa | 10 |
| sPLA2-V | 40 |
| sPLA2-X | 400 |
| Human Plasma sPLA2 | 0.1 (ICu,50) |
| Data sourced from ACS Medicinal Chemistry Letters.[1] |
Experimental Protocol for In Vitro Cell Culture
This protocol provides a general framework for evaluating the effects of this compound in a cell-based assay. The specific cell line and assay endpoints should be chosen based on the research question.
1. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line expressing the sPLA2 isoform of interest (e.g., A549 cells for sPLA2-IIa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell stimulation agent (e.g., lipopolysaccharide (LPS), interleukin-1β (IL-1β))
-
Assay-specific reagents (e.g., ELISA kit for prostaglandin E2)
2. Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3. Cell Culture and Seeding
-
Culture the chosen cell line in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates) at a density that will result in 80-90% confluency at the time of the experiment.
-
Allow the cells to adhere and grow overnight.
4. Compound Treatment
-
Prepare serial dilutions of this compound in a complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Pre-incubate the cells with this compound for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and target engagement.
5. Cell Stimulation
-
Following pre-incubation, add the cell stimulation agent (e.g., LPS, IL-1β) to the wells to induce sPLA2 expression and/or activity.
-
Incubate for a period sufficient to elicit a measurable response (e.g., 18-24 hours).
6. Endpoint Measurement
-
Collect the cell culture supernatant for the quantification of secreted products like prostaglandin E2 using an ELISA kit.
-
Alternatively, cell lysates can be prepared to measure intracellular markers or enzyme activity.
-
Analyze the results to determine the dose-dependent inhibitory effect of this compound.
Figure 2: General experimental workflow for in vitro testing of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of sPLA2 in various biological processes, particularly in the context of inflammation. The provided protocols and data offer a starting point for researchers to design and execute in vitro experiments to explore the effects of this potent sPLA2 inhibitor. Careful optimization of cell lines, compound concentrations, and incubation times will be necessary to achieve robust and reproducible results for specific research applications.
References
Application Notes and Protocols for AZD2716 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and protocols for in vivo studies involving AZD2716, a potent inhibitor of secreted phospholipase A2 (sPLA2). The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetic profile of this compound.
Overview of this compound
This compound is a novel, potent, and selective inhibitor of secreted phospholipase A2 (sPLA2) enzymes.[1][2] These enzymes play a crucial role in the hydrolysis of phospholipids, leading to the production of pro-inflammatory mediators such as arachidonic acid and lysophospholipids.[3] Elevated levels of sPLA2 are associated with the pathogenesis of various inflammatory conditions, including coronary artery disease.[1][2] this compound has demonstrated excellent preclinical pharmacokinetic properties across multiple species and clear in vivo efficacy.[1][2]
Recommended Dosage for In Vivo Studies
The following table summarizes the pharmacokinetic parameters of this compound in various animal models, providing a basis for dose selection in preclinical studies.
| Species | Route | Dose (µmol/kg) | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Bioavailability (F, %) |
| Mouse | IV | 2 | 1 | 0.22 | - |
| PO | 4 | - | - | 81 | |
| Rat | IV | 1 | 0.3 | 0.26 | - |
| PO | 2 | - | - | 82 | |
| Dog | IV/PO | N/A | Low | N/A | High |
| Cynomolgus Monkey | PO | 30 mg (total dose) | N/A | N/A | High |
Data compiled from the primary publication on the discovery of this compound.[1][4][5]
Note on Dosage:
-
The provided doses in µmol/kg for mouse and rat can be converted to mg/kg based on the molecular weight of this compound.
-
The 30 mg oral dose in cynomolgus monkeys was shown to generate a concentration-dependent inhibition of sPLA2 activity in plasma.[1][4]
-
Dose selection for specific studies should be guided by the desired plasma exposure levels and the targeted level of sPLA2 inhibition.
Experimental Protocols
In Vivo Administration via Oral Gavage (Mouse/Rat Model)
This protocol outlines the standard procedure for the oral administration of this compound to mice and rats.
Materials:
-
This compound, appropriately formulated for oral administration (e.g., in a vehicle such as 0.5% methylcellulose)
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip[6][7]
-
Syringes
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least 3-5 days prior to the experiment.
-
Dose Calculation: Weigh each animal to determine the precise dosing volume. The maximum recommended dosing volume is typically 10 mL/kg.[7]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle accordingly.[6]
-
Animal Restraint: Properly restrain the animal to ensure its safety and to facilitate the procedure. For mice, this can be achieved by scruffing the neck. For rats, a towel can be used to wrap the animal securely.
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[6] If resistance is met, withdraw and reinsert.
-
Dose Delivery: Once the needle is in the correct position, dispense the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: Monitor the animal for a short period after administration to ensure there are no signs of distress or adverse reactions.
Plasma Collection and sPLA2 Activity Assay
This protocol describes the collection of plasma samples and the subsequent measurement of sPLA2 activity to assess the pharmacodynamic effect of this compound.
Materials:
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Centrifuge
-
Pipettes and tips
-
sPLA2 activity assay kit (e.g., Cayman Chemical's sPLA2 Assay Kit or similar)[8][9]
-
Microplate reader
Procedure:
-
Blood Collection: At predetermined time points following this compound administration, collect blood samples from the animals via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Plasma Preparation: Centrifuge the blood collection tubes (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Plasma Storage: Carefully aspirate the plasma supernatant and store it at -80°C until analysis.
-
sPLA2 Activity Assay: a. Thaw the plasma samples on ice. b. Follow the manufacturer's instructions for the chosen sPLA2 activity assay kit. Typically, this involves adding a specific volume of plasma to a reaction mixture containing a substrate that releases a detectable product upon cleavage by sPLA2.[8][9] c. The reaction progress is monitored over time using a microplate reader at the appropriate wavelength. d. The rate of the reaction is proportional to the sPLA2 activity in the plasma sample.
-
Data Analysis: Calculate the sPLA2 activity for each sample and compare the activity in treated animals to that in vehicle-treated control animals to determine the percentage of inhibition.
Visualizations
Signaling Pathway of sPLA2 in Atherosclerosis
Caption: sPLA2 signaling in atherosclerosis and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study of this compound
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Role of group II secretory phospholipase A2 in atherosclerosis: 2. Potential involvement of biologically active oxidized phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
AZD2716 solubility and preparation for cell-based assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2716 is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2) enzymes, which are implicated in the progression of coronary artery disease.[1][2] Specifically, this compound targets sPLA2-IIa, -V, and -X, which are found in human atherosclerotic lesions.[1][3] These enzymes play a crucial role in inflammation and lipid metabolism by hydrolyzing phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators.[1] By inhibiting sPLA2, this compound reduces the production of these pro-inflammatory lipids, thereby decreasing macrophage activation and the formation of foam cells, key events in the development of atherosclerosis.[1][3] This document provides detailed information on the solubility of this compound and protocols for its preparation for use in cell-based assays.
Data Presentation
Solubility of this compound
The solubility of this compound has been determined in several common laboratory solvents. This information is critical for the preparation of stock solutions for in vitro and cell-based experiments.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 16 mg/mL[4] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[4] |
| Ethanol | 16 mg/mL[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.3 mg/mL[4] |
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting the sPLA2 signaling pathway.
Experimental Protocols
Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of this compound solutions for use in typical cell-based assays. The procedure begins with the creation of a high-concentration stock solution in DMSO, followed by serial dilutions to obtain the desired final concentrations in cell culture medium.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Appropriate cell culture medium, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
The molecular weight of this compound is 373.4 g/mol .[4]
-
To prepare a 10 mM stock solution, weigh out 3.734 mg of this compound and dissolve it in 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Example Dilution Series:
To prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in cell culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Subsequent serial dilutions can be made from this working solution to generate a range of concentrations for dose-response studies.
Experimental Workflow
Caption: Workflow for the preparation of this compound solutions for cell-based assays.
References
Application Notes and Protocols for AZD2716 Inhibition of sPLA2 Activity in Atherosclerotic Plaque Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted phospholipase A2 (sPLA2) enzymes are increasingly recognized for their significant role in the pathophysiology of atherosclerosis.[1][2] These enzymes, particularly isoforms such as sPLA2-IIA, sPLA2-V, and sPLA2-X, are found in human atherosclerotic lesions and contribute to pro-atherogenic processes.[3] They act by hydrolyzing phospholipids in low-density lipoproteins (LDL), leading to the formation of small, dense LDL particles that are more readily taken up by macrophages, promoting foam cell formation and inflammation within the arterial wall.[1][3] This cascade of events is a critical step in the initiation and progression of atherosclerotic plaques.[2]
AZD2716 is a novel and potent inhibitor of sPLA2, demonstrating significant inhibitory activity against multiple sPLA2 isoforms.[3][4][5] Its efficacy has been observed not only in plasma but also directly within atherosclerotic plaque homogenates, making it a valuable tool for studying the role of sPLA2 in coronary artery disease and a potential therapeutic candidate.[4] These application notes provide detailed protocols for the preparation of atherosclerotic plaque homogenates and the subsequent measurement of sPLA2 activity inhibition by this compound.
Data Presentation
The inhibitory activity of this compound against various sPLA2 isoforms and in relevant biological matrices is summarized in the tables below. This data highlights the potency and specificity of this compound.
Table 1: Inhibitory Activity of this compound against Recombinant Human sPLA2 Isoforms
| sPLA2 Isoform | IC50 (nM) |
| sPLA2-IIA | 10 |
| sPLA2-V | 40 |
| sPLA2-X | 400 |
Data sourced from studies on the inhibitory profile of this compound.[4]
Table 2: Inhibitory Activity of this compound in Biological Matrices
| Biological Matrix | IC50 (nM) |
| Human Plasma (unbound fraction corrected, ICu,50) | 0.1 |
| HepG2 Cells (sPLA2 activity) | < 14 |
| Atherosclerotic Plaque Homogenates | 56 |
This table demonstrates the potent inhibition of sPLA2 activity by this compound in complex biological environments, including homogenates derived from human atherosclerotic plaques.[4]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams have been generated.
Caption: sPLA2 Signaling in Atherosclerosis.
References
Application Notes & Protocols: AZD2716 in Lipid Mediator Pathway Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD2716 is a potent and selective inhibitor of secreted phospholipase A₂ (sPLA₂) enzymes.[1][2] sPLA₂ enzymes are key players in the initiation of inflammatory pathways, as they catalyze the hydrolysis of phospholipids at the sn-2 position to release free fatty acids, most notably arachidonic acid.[3][4] This process is the rate-limiting step in the production of eicosanoids, a major class of lipid mediators that includes prostaglandins and leukotrienes.[3] These mediators are deeply involved in a wide range of physiological and pathological processes, including inflammation and cardiovascular disease.[5]
This compound, specifically the (R)-enantiomer of the compound designated as '7' in its discovery publication, provides a powerful chemical tool to investigate the roles of specific sPLA₂ isoforms (IIa, V, and X) in these pathways.[1] Its high potency and excellent preclinical pharmacokinetic properties make it suitable for both in vitro and in vivo studies aimed at dissecting the function of sPLA₂ and its downstream lipid mediators in health and disease.[2][3]
Mechanism of Action & Signaling Pathway
This compound exerts its inhibitory effect by binding to the active site of sPLA₂ enzymes. Its primary amide group establishes hydrogen bonds and a coordination bond with the catalytic calcium ion essential for enzyme function, effectively blocking the enzyme's hydrolytic activity.[1] By inhibiting sPLA₂, this compound prevents the release of arachidonic acid from membrane phospholipids. This, in turn, blocks the subsequent synthesis of pro-inflammatory eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) pathway enzymes. This mechanism makes this compound a valuable tool for studying cellular events dependent on sPLA₂-mediated lipid signaling, such as macrophage activation, foam cell formation, and general inflammatory responses.[3]
Data Presentation
Inhibitory Potency of this compound
The inhibitory activity of this compound ((R)-7) was assessed against key human sPLA₂ isoforms and in human plasma. The data highlights its potent and broad-spectrum inhibition of the isoforms implicated in cardiovascular disease.[1]
| Target | IC₅₀ (nM) | Unbound Plasma ICu,50 (nM) |
| sPLA₂-IIa | 10 | N/A |
| sPLA₂-V | 40 | N/A |
| sPLA₂-X | 400 | N/A |
| Human Plasma sPLA₂ | N/A | 0.1 |
Table 1: Inhibitory concentration of this compound against various sPLA₂ isoforms. Data sourced from Giordanetto et al., 2016.[1] ICu,50 is the unbound concentration required for 50% inhibition in human plasma.
Preclinical Pharmacokinetic Profile of this compound
This compound demonstrates favorable pharmacokinetic properties across multiple species, indicating good bioavailability and low clearance, making it suitable for in vivo studies.[3]
| Species | Bioavailability (F%) | Clearance (mL/min/kg) |
| Rat | 100 | 5.2 |
| Dog | 71 | 1.8 |
| Cynomolgus Monkey | 98 | 3.5 |
Table 2: In vivo pharmacokinetic parameters of this compound in different species following intravenous administration. Data sourced from Giordanetto et al., 2016.[3]
Experimental Protocols
Protocol 1: In Vitro sPLA₂ Enzymatic Inhibition Assay
This protocol outlines a method to determine the IC₅₀ of this compound against specific recombinant sPLA₂ isoforms.
Materials:
-
Recombinant human sPLA₂-IIa, -V, or -X
-
This compound stock solution in DMSO
-
Assay buffer (e.g., Tris-HCl with CaCl₂ and BSA)
-
Substrate solution (e.g., fluorescently labeled phospholipid substrate)
-
384-well microplates
-
Plate reader with fluorescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM, followed by a 10-point 1:3 serial dilution.
-
Enzyme Preparation: Dilute the sPLA₂ enzyme stock to the desired working concentration in the assay buffer.
-
Assay Plate Setup: Add 0.5 µL of the diluted this compound solution (or DMSO for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Add 14.5 µL of the diluted enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 10 µL of the pre-warmed substrate solution to initiate the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Measurement: Measure the fluorescence signal using a plate reader at the appropriate excitation/emission wavelengths for the substrate used.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for Lipid Mediator Production
This protocol describes a general method to assess the effect of this compound on the production of a specific lipid mediator (e.g., Prostaglandin E₂, PGE₂) from stimulated cells.
Materials:
-
Cell line (e.g., macrophages like RAW 264.7 or primary human monocytes)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
Cell lysis buffer or supernatant collection tubes
-
PGE₂ ELISA kit or LC-MS/MS system for lipidomics analysis
Methodology:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells to induce sPLA₂ expression and activity. Incubate for a specified period (e.g., 18-24 hours).
-
Sample Collection: Collect the cell culture supernatant. If intracellular mediators are of interest, wash and lyse the cells.
-
Lipid Mediator Quantification: Measure the concentration of PGE₂ (or other lipid mediators) in the supernatant/lysate using a commercial ELISA kit according to the manufacturer's instructions. Alternatively, for broader profiling, use solid-phase extraction followed by LC-MS/MS analysis.
-
Data Analysis: Normalize the PGE₂ concentration to the total protein content in cell lysate wells if applicable. Compare the levels of PGE₂ in this compound-treated samples to the stimulated control to determine the extent of inhibition.
References
Application Notes: Measuring Secretory Phospholipase A2 (sPLA2) Inhibition with AZD2716 in Biological Samples
Introduction
Secretory phospholipase A2 (sPLA2) is a family of enzymes that play a crucial role in a variety of physiological and pathological processes, including inflammation, host defense, and lipid mediator production. These enzymes hydrolyze the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids, such as arachidonic acid, and lysophospholipids. The released arachidonic acid can then be metabolized into pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. Given their involvement in inflammatory diseases, sPLA2 enzymes are significant therapeutic targets.
AZD2716 is a potent and selective inhibitor of sPLA2. Accurate and reproducible methods for quantifying the inhibitory activity of this compound in biological samples are essential for preclinical and clinical development. These application notes provide detailed protocols for measuring sPLA2 inhibition by this compound in various biological matrices.
Key Signaling Pathway
The following diagram illustrates the central role of sPLA2 in the inflammatory cascade and the mechanism of inhibition by this compound.
Experimental Protocols
sPLA2 Activity Assay using a Fluorescence-Based Method
This protocol describes the measurement of sPLA2 activity in biological samples, such as plasma or cell culture supernatant, using a fluorescent substrate.
Materials:
-
Fluorescent sPLA2 substrate (e.g., NBD-C6-HPC)
-
sPLA2 Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~460/534 nm)
-
Biological sample (e.g., plasma, cell culture supernatant)
Procedure:
-
Sample Preparation: Centrifuge biological samples to remove any cellular debris. If necessary, dilute samples in sPLA2 Assay Buffer.
-
Assay Setup:
-
Add 50 µL of sPLA2 Assay Buffer to each well.
-
Add 10 µL of diluted biological sample to each well.
-
Add 10 µL of this compound solution at various concentrations (or vehicle control, e.g., DMSO) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Enzyme Reaction:
-
Prepare the fluorescent sPLA2 substrate solution in sPLA2 Assay Buffer according to the manufacturer's instructions.
-
Add 30 µL of the substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantification of Arachidonic Acid Release using LC-MS/MS
This protocol provides a highly sensitive and specific method for measuring sPLA2 activity by quantifying the release of arachidonic acid from cells or tissues treated with this compound.
Materials:
-
Cell culture medium or homogenization buffer
-
This compound stock solution (in DMSO)
-
Internal standard (e.g., deuterated arachidonic acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Sample Treatment:
-
For cell-based assays, culture cells to the desired confluency. Treat cells with different concentrations of this compound or vehicle for a specified period. Stimulate the cells with an appropriate agonist (e.g., calcium ionophore) to induce sPLA2 activity.
-
For tissue homogenates, homogenize the tissue in an appropriate buffer. Treat the homogenate with this compound or vehicle.
-
-
Lipid Extraction:
-
Following treatment, collect the cell culture medium or tissue homogenate.
-
Add the internal standard to each sample.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., 2 volumes of ethyl acetate). Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 column with an appropriate gradient.
-
Detect and quantify arachidonic acid and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Calculate the concentration of arachidonic acid in each sample by comparing its peak area to that of the internal standard.
-
Determine the percent inhibition of arachidonic acid release for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value as described in the previous protocol.
-
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the described experiments.
Table 1: Inhibition of sPLA2 Activity by this compound in Human Plasma
| This compound Conc. (nM) | Mean Reaction Rate (RFU/min) | Std. Deviation | % Inhibition |
| 0 (Vehicle) | 150.2 | 12.5 | 0 |
| 1 | 135.8 | 10.1 | 9.6 |
| 10 | 80.1 | 7.8 | 46.7 |
| 50 | 45.3 | 5.2 | 69.8 |
| 100 | 20.7 | 3.1 | 86.2 |
| 500 | 8.9 | 1.5 | 94.1 |
| IC50 (nM) | \multicolumn{3}{c | }{35.4 } |
Table 2: Inhibition of Arachidonic Acid Release by this compound in A549 Cells
| This compound Conc. (nM) | Arachidonic Acid (ng/mL) | Std. Deviation | % Inhibition |
| 0 (Vehicle) | 25.6 | 2.1 | 0 |
| 1 | 22.1 | 1.8 | 13.7 |
| 10 | 14.3 | 1.2 | 44.1 |
| 50 | 8.2 | 0.9 | 68.0 |
| 100 | 4.5 | 0.5 | 82.4 |
| 500 | 2.1 | 0.3 | 91.8 |
| IC50 (nM) | \multicolumn{3}{c | }{28.9 } |
Logical Relationship Diagram
The following diagram illustrates the logical flow for selecting the appropriate assay for measuring sPLA2 inhibition based on the research question.
Troubleshooting & Optimization
Troubleshooting AZD2716 insolubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD2716, a potent and selective secreted phospholipase A2 (sPLA2) inhibitor. Due to its hydrophobic nature, insolubility in aqueous buffers is a common challenge. This guide offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a lipophilic molecule with poor water solubility.[1][2] Its chemical structure contains hydrophobic regions that are not readily solvated by water. Direct dissolution in aqueous buffers like Phosphate Buffered Saline (PBS) will likely result in precipitation or the formation of a fine suspension.
Q2: What is the general strategy for preparing a working solution of this compound for in vitro experiments?
A2: The recommended approach is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system.
Q3: What are the recommended organic solvents for creating a stock solution of this compound?
A3: Based on available data, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are suitable organic solvents for preparing stock solutions of this compound.[2]
Q4: I am still observing precipitation even after diluting my DMSO stock solution into the aqueous buffer. What could be the reason?
A4: This can happen if the final concentration of this compound in the aqueous buffer exceeds its solubility limit under those specific conditions. The solubility of this compound in PBS at pH 7.2 is low (0.3 mg/mL).[2] Exceeding this concentration, even with a small amount of DMSO, can lead to precipitation. Consider lowering the final concentration of this compound or exploring the use of solubilizing agents.
Q5: Can I adjust the pH of my buffer to improve the solubility of this compound?
A5: Yes, pH adjustment can significantly impact the solubility of ionizable compounds. This compound contains a carboxylic acid group, which will be deprotonated and more soluble at a pH above its pKa. While the exact pKa of this compound is not publicly available, it is expected to be in the acidic range. Therefore, increasing the pH of the buffer (e.g., to pH 8.0 or higher) should enhance its solubility. However, ensure the chosen pH is compatible with your experimental system.
Q6: Are there any other methods to enhance the solubility of this compound in aqueous solutions?
A6: Yes, several techniques can be employed to improve the solubility of poorly soluble compounds like this compound. These include the use of:
-
Co-solvents: Besides the solvent for the stock solution, small percentages of co-solvents can be included in the final aqueous buffer.[3][4]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their solubility in water.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshoot and resolve issues related to the insolubility of this compound in aqueous buffers.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition of this compound powder to aqueous buffer. | Direct dissolution of a hydrophobic compound in an aqueous medium. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, Ethanol) first. |
| Precipitation observed after diluting the organic stock solution into the aqueous buffer. | The final concentration of this compound exceeds its aqueous solubility limit. The percentage of the organic solvent in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of the organic co-solvent in the final solution, ensuring it remains within a tolerable range for your experiment (typically ≤1%). 3. Use a solubilizing agent such as a surfactant or cyclodextrin. |
| Cloudiness or opalescence in the final solution. | Formation of a fine precipitate or colloidal suspension. | 1. Gently warm the solution (e.g., to 37°C) to aid dissolution, but be mindful of compound stability at elevated temperatures. 2. Sonicate the solution in a bath sonicator for a few minutes. 3. Filter the solution through a 0.22 µm syringe filter if the cloudiness persists and you need a sterile, particle-free solution. Note that this may remove some of the undissolved compound. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound during the experiment, leading to inaccurate concentrations. | 1. Visually inspect your solutions for any signs of precipitation before and during the experiment. 2. Prepare fresh dilutions of this compound for each experiment. 3. Validate your solubilization method by measuring the concentration of the dissolved compound. |
Physicochemical and Solubility Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 373.44 g/mol | [5] |
| Solubility in DMSO | 10 mg/mL | [2] |
| Solubility in DMF | 16 mg/mL | [2] |
| Solubility in Ethanol | 16 mg/mL | [2] |
| Solubility in PBS (pH 7.2) | 0.3 mg/mL | [2] |
| IC50 for sPLA2-IIa | 10 nM | [5] |
| IC50 for sPLA2-V | 40 nM | [5] |
| IC50 for sPLA2-X | 400 nM | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.73 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a 10 mM this compound stock solution in DMSO at room temperature.
-
Serial Dilution: Perform a 1:10 dilution by adding 10 µL of the 10 mM stock solution to 90 µL of DMSO to get a 1 mM intermediate solution.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium.
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation. The final DMSO concentration will be 1%.
Visualizations
Signaling Pathway of Secreted Phospholipase A2 (sPLA2)
Caption: The inhibitory action of this compound on the sPLA2 signaling pathway.
Troubleshooting Workflow for this compound Dissolution
Caption: A stepwise guide to troubleshooting the dissolution of this compound.
References
Technical Support Center: Optimizing AZD2716 Concentration for sPLA2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD2716 for the effective inhibition of secreted phospholipase A2 (sPLA2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit sPLA2?
This compound is a potent and novel inhibitor of secreted phospholipase A2 (sPLA2).[1][2][3] Its mechanism of action involves binding to the active site of sPLA2 enzymes, thereby preventing the hydrolysis of phospholipids, a key step in the inflammatory cascade.[2] Specifically, it has been shown to chelate the calcium ion essential for catalysis and to form hydrogen bonds with key amino acid residues in the enzyme's active site.
Q2: Which sPLA2 isoforms is this compound effective against?
This compound demonstrates inhibitory activity against multiple sPLA2 isoforms, including sPLA2-IIa, -V, and -X.[4][5] This broad-spectrum inhibition makes it a valuable tool for studying the roles of these enzymes in various pathological conditions.
Q3: What is the recommended starting concentration for this compound in in vitro assays?
Based on published data, a good starting point for in vitro experiments is in the low nanomolar range. The half-maximal inhibitory concentration (IC50) of this compound varies depending on the sPLA2 isoform and the experimental system. For instance, the R enantiomer of this compound has been reported to inhibit sPLA2-IIa, -V, and -X with IC50 values of 10 nM, 40 nM, and 400 nM, respectively.[5] In human plasma, an even lower unbound IC50 (ICu,50) of 0.1 nM has been observed.[2][4][5] We recommend performing a dose-response experiment starting from 0.1 nM up to 1 µM to determine the optimal concentration for your specific experimental conditions.
Q4: Is this compound cytotoxic?
While specific cytotoxicity data for this compound is not extensively detailed in the provided search results, it is crucial to assess its potential cytotoxic effects in your specific cell-based assays.[6][7] We recommend performing a standard cytotoxicity assay, such as an MTT or LDH assay, in parallel with your sPLA2 inhibition experiments to ensure that the observed effects are not due to cell death.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against various sPLA2 isoforms in different experimental settings.
| sPLA2 Isoform | Experimental System | IC50 / ICu,50 | Reference |
| sPLA2-IIa | Enzyme Assay | 10 nM | [4][5] |
| sPLA2-V | Enzyme Assay | 40 nM | [4][5] |
| sPLA2-X | Enzyme Assay | 400 nM | [4][5] |
| Plasma sPLA2 | Human Plasma | 0.1 nM (ICu,50) | [2][4][5] |
| sPLA2 | HepG2 Cells | < 14 nM | [2][4] |
| sPLA2 | Atherosclerotic Plaque Homogenates | 56 ± 10 nM | [2][4] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Secretory Phospholipase A2 (sPLA2) Assay Kit
This protocol outlines the general steps for determining the IC50 of this compound using a commercially available colorimetric sPLA2 assay kit. These kits typically measure the hydrolysis of a substrate that releases a product detectable by a spectrophotometer.[8][9]
Materials:
-
This compound
-
Recombinant human sPLA2 enzyme (e.g., sPLA2-IIa, -V, or -X)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer provided with the kit. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Prepare enzyme solution: Dilute the recombinant sPLA2 enzyme to the recommended concentration in the assay buffer.
-
Assay setup:
-
Add a small volume of each this compound dilution to the wells of the 96-well plate.
-
Include a "no inhibitor" control (enzyme only) and a "background" control (assay buffer only).
-
Add the diluted sPLA2 enzyme to all wells except the background control.
-
Pre-incubate the plate at the recommended temperature for a specified time to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction: Add the sPLA2 substrate to all wells.
-
Measure absorbance: Immediately begin reading the absorbance at the recommended wavelength in kinetic mode for 30-60 minutes.
-
Data analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background signal | Substrate not completely dissolved. | Ensure the substrate is fully dissolved in the assay buffer by vortexing until the solution is clear.[8][9] |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile techniques. | |
| Low or no sPLA2 activity | Inactive enzyme. | Use a fresh aliquot of the enzyme and ensure it has been stored correctly. A positive control with a known sPLA2 activator or bee venom PLA2 can be used to verify enzyme activity.[8][9] |
| Incorrect assay conditions (pH, temperature). | Verify that the assay buffer pH is correct and the incubation temperature is optimal for the specific sPLA2 isoform. | |
| Inconsistent or variable results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Incomplete mixing. | Gently mix the plate after adding reagents. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with assay buffer to maintain a humid environment. | |
| Observed inhibition is not dose-dependent | This compound concentration range is not appropriate. | Adjust the concentration range of this compound tested. You may need to go to lower or higher concentrations. |
| Cytotoxicity of this compound in cell-based assays. | Perform a cytotoxicity assay to rule out that the observed effect is due to cell death.[6][7] |
Visualizations
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. njbio.com [njbio.com]
- 7. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 8. abcam.com [abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
AZD2716 Technical Support Center: Proactively Managing Potential Off-Target Effects
Disclaimer: To date, specific off-target effects of AZD2716 have not been extensively reported in publicly available literature. This guide provides a proactive framework for researchers to identify, validate, and mitigate potential off-target effects based on established principles for small molecule inhibitors, with a focus on secreted phospholipase A2 (sPLA2) biology.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with sPLA2 inhibitors like this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target, in this case, sPLA2.[1] These unintended interactions are a concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success in clinical settings. Given that the sPLA2 family has multiple isoforms with roles in various physiological processes, ensuring the selectivity of an inhibitor is crucial.[2][3]
Q2: How can I begin to assess the selectivity of this compound in my experimental system?
A2: A multi-faceted approach is recommended. Initially, computational methods can predict potential off-target interactions.[4] Experimentally, a critical first step is to perform broad profiling against a panel of related enzymes. Since sPLA2s are a large family, profiling this compound against various sPLA2 isoforms is essential to determine its selectivity profile.[5][6] Further screening against a broader panel of enzymes, such as kinases or other hydrolases, can also identify unexpected interactions.[7]
Q3: What are the best practices for designing experiments to minimize the impact of potential off-target effects?
A3: To minimize the risk of off-target-driven results, consider the following:
-
Use the lowest effective concentration: Perform dose-response experiments to identify the minimal concentration of this compound that achieves the desired on-target effect.
-
Employ orthogonal controls: Use a structurally unrelated sPLA2 inhibitor to confirm that the observed phenotype is due to sPLA2 inhibition and not a unique chemical property of this compound.
-
Incorporate a rescue experiment: If possible, overexpress a resistant form of the target sPLA2 to see if it reverses the effects of this compound.
-
Validate with genetic approaches: Compare the phenotype induced by this compound with that of siRNA or CRISPR-Cas9-mediated knockdown/knockout of the target sPLA2.[7]
Troubleshooting Guide: Investigating Unexpected Experimental Outcomes
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| High cell toxicity at expected effective concentration. | Off-target effects on essential cellular pathways. | 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Conduct a broad kinase or other off-target profiling screen. 3. Test a structurally distinct sPLA2 inhibitor. |
| Inconsistent results between experimental repeats. | Compound degradation or off-target effects influenced by subtle variations in cell culture conditions. | 1. Standardize cell culture protocols (e.g., passage number, confluency). 2. Prepare fresh dilutions of this compound for each experiment. 3. Ensure consistent solvent concentrations across all conditions. |
| Phenotype does not match genetic knockdown of the target sPLA2. | 1. The observed phenotype is due to off-target effects. 2. The compound affects protein function differently than its removal (e.g., inhibiting one of multiple redundant isoforms). | 1. Validate on-target engagement with a secondary assay (e.g., measuring downstream lipid mediators). 2. Test multiple, structurally unrelated sPLA2 inhibitors. 3. Perform a rescue experiment with a drug-resistant mutant of the target sPLA2. |
| Unexpected changes in signaling pathways unrelated to sPLA2. | This compound may be inhibiting a kinase or other enzyme in an unanticipated pathway. | 1. Perform a broad kinase selectivity screen. 2. Use phosphoproteomics to identify unexpected changes in protein phosphorylation. 3. Validate any identified off-targets with in vitro assays. |
Experimental Protocols
Protocol 1: sPLA2 Isoform Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of human recombinant sPLA2 isoforms.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant sPLA2 isoform, a fluorescently labeled phospholipid substrate, and assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100).[8]
-
Inhibitor Addition: Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Data Analysis: Measure the fluorescence signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each sPLA2 isoform.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with sPLA2 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Western Blot Analysis: Separate the soluble protein fraction by SDS-PAGE and perform a Western blot using an antibody against the target sPLA2 isoform.
-
Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein in the presence of this compound, signifying stabilization upon binding.
Visualizing Experimental Workflows and Pathways
Caption: Simplified signaling cascade initiated by sPLA2.
Caption: Experimental workflow for identifying potential off-targets.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase A2 inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. abcam.com [abcam.com]
How to minimize AZD2716 toxicity in cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the use of AZD2716 in cell culture experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent inhibitor of secreted phospholipase A2 (sPLA2) enzymes.[1][2] sPLA2s are a group of enzymes that hydrolyze phospholipids, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids. These molecules are precursors for various inflammatory mediators. By inhibiting sPLA2, this compound can modulate inflammatory pathways and has been investigated for the treatment of coronary artery disease.[1][2]
Q2: Which sPLA2 isoforms are inhibited by this compound?
A2: this compound is a broad-spectrum sPLA2 inhibitor. The (R)-enantiomer of compound 7 (which is this compound) has been shown to inhibit sPLA2-IIa, -V, and -X.[3][4]
Q3: What are the potential causes of this compound toxicity in cell culture?
A3: While specific toxicity data for this compound in various cell lines is limited in publicly available literature, potential toxicity could arise from:
-
On-target effects: Inhibition of sPLA2 enzymes can disrupt essential cellular processes that rely on the products of phospholipid hydrolysis, such as membrane maintenance and signaling.
-
Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended and potentially toxic outcomes.[5][6] Minimizing the dose is a primary way to reduce the likelihood of off-target effects.[5]
-
Metabolite toxicity: The metabolic breakdown of this compound by cells could produce toxic byproducts.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
Q4: What are the initial steps to minimize this compound toxicity?
A4: To proactively minimize toxicity, consider the following:
-
Determine the optimal concentration: Perform a dose-response experiment to identify the lowest effective concentration of this compound for your specific cell line and experimental endpoint.
-
Control solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%).
-
Optimize incubation time: Use the shortest incubation time that allows for the desired biological effect to minimize long-term cytotoxic effects.
-
Select appropriate cell lines: The sensitivity to this compound can vary between cell lines. Consider using cell lines that are relevant to your research question and have been characterized for their response to sPLA2 inhibition if possible.
Troubleshooting Guides
Problem 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | 1. Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). 2. Use the lowest concentration that gives the desired biological effect. |
| Incubation time is too long. | 1. Conduct a time-course experiment to find the earliest time point at which the desired effect is observed. 2. Reduce the incubation time accordingly. |
| Solvent toxicity. | 1. Run a solvent control with the same concentration of solvent (e.g., DMSO) used in your experiment. 2. If toxicity is observed, reduce the solvent concentration. |
| Cell line is highly sensitive. | 1. Consider using a different, less sensitive cell line if appropriate for your research. 2. Perform a literature search for sPLA2 expression levels in your cell line of choice. |
Problem 2: Inconsistent or unexpected results with this compound.
| Possible Cause | Troubleshooting Step |
| Compound instability. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store the compound as recommended by the manufacturer. |
| Cell culture conditions. | 1. Ensure consistent cell passage number and confluency at the time of treatment. 2. Regularly test for mycoplasma contamination. |
| Assay variability. | 1. Include appropriate positive and negative controls in your experiments. 2. Ensure proper mixing of the compound in the culture medium. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against Human sPLA2 Isoforms
| sPLA2 Isoform | IC50 (nM) |
| sPLA2-IIa | 10 |
| sPLA2-V | 40 |
| sPLA2-X | 400 |
Data is for the (R)-enantiomer of compound 7 (this compound) as reported in the literature.[3][4]
Table 2: Template for Determining this compound Cytotoxicity (CC50)
| This compound Concentration (µM) | % Cell Viability (Replicate 1) | % Cell Viability (Replicate 2) | % Cell Viability (Replicate 3) | Average % Cell Viability |
| 0 (Vehicle Control) | 100 | 100 | 100 | 100 |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol is for determining the effective and cytotoxic concentrations of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete cell culture medium. Also, prepare a 2x concentrated vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the EC50 and CC50 values.
Visualizations
Caption: Mechanism of action of this compound in the sPLA2 signaling pathway.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Caption: Logical relationships in designing experiments to minimize this compound toxicity.
References
- 1. Discovery of this compound: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with AZD2716 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with AZD2716, a potent inhibitor of secreted phospholipase A2 (sPLA2).
Table of Contents
-
General Information
-
--INVALID-LINK--
-
-
Troubleshooting Guides for Unexpected Results
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Detailed Experimental Protocols
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
General Information
What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2) enzymes. sPLA2s are key players in the inflammatory cascade, responsible for the hydrolysis of phospholipids in the cell membrane to release arachidonic acid. Arachidonic acid is a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting sPLA2, this compound is designed to block the production of these inflammatory molecules.[1][2]
sPLA2 Signaling Pathway
Figure 1: Simplified sPLA2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides for Unexpected Results
Scenario 1: Reduced or No Bioactivity of this compound in Cell-Based Assays
Question: I am not observing the expected decrease in inflammatory markers (e.g., PGE2) after treating my cells with this compound. What could be the reason?
Answer: Several factors could contribute to a lack of bioactivity in cell-based assays. This guide will help you troubleshoot potential issues.
FAQs:
-
Is my this compound compound active?
-
It's crucial to confirm the activity of your this compound stock. You can do this by performing an in vitro sPLA2 activity assay.
-
-
Is the sPLA2 enzyme expressed and active in my cell line?
-
Not all cell lines express sPLA2 or have a constitutively active inflammatory pathway. You should verify the expression of the target sPLA2 isoform in your cell line.
-
-
Is the concentration of this compound optimal?
-
The effective concentration can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration.
-
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for lack of this compound bioactivity.
Data Presentation:
Table 1: Hypothetical Dose-Response of this compound on PGE2 Production
| This compound Concentration (nM) | PGE2 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle) | 1500 | 0% |
| 1 | 1350 | 10% |
| 10 | 825 | 45% |
| 100 | 450 | 70% |
| 1000 | 300 | 80% |
Scenario 2: Unexpected Cytotoxicity Observed with this compound Treatment
Question: I'm observing a significant decrease in cell viability after treating my cells with this compound, which is unexpected for an sPLA2 inhibitor. Why is this happening?
Answer: While this compound is designed to be a specific sPLA2 inhibitor, off-target effects can sometimes lead to cytotoxicity. This guide will help you investigate the potential causes.[2]
FAQs:
-
Could the observed cytotoxicity be due to off-target effects?
-
It is possible that at higher concentrations, this compound may inhibit other essential enzymes, such as kinases, leading to cell death.
-
-
Is the cytotoxicity specific to my cell line?
-
Testing the compound on a different cell line can help determine if the effect is cell-type specific.
-
-
How can I confirm if the cytotoxicity is related to sPLA2 inhibition?
-
You can try to rescue the phenotype by adding back downstream products of the sPLA2 pathway, such as arachidonic acid.
-
Troubleshooting Workflow:
Figure 3: Troubleshooting workflow for unexpected cytotoxicity.
Data Presentation:
Table 2: Hypothetical Cell Viability Data
| This compound Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Vehicle) | 100% | 100% |
| 1 | 98% | 99% |
| 10 | 95% | 97% |
| 50 | 40% | 92% |
| 100 | 15% | 88% |
Scenario 3: Paradoxical Increase in Inflammatory Markers Post-AZD2716 Treatment
Question: I'm seeing an unexpected increase in some inflammatory markers after treating with this compound. Is this possible?
Answer: Yes, a paradoxical inflammatory response is a known, though less common, phenomenon with some anti-inflammatory drugs. This can be due to complex feedback loops in cellular signaling.[3]
FAQs:
-
What could cause a paradoxical inflammatory response?
-
Inhibition of one pathway can sometimes lead to the upregulation of a compensatory inflammatory pathway. For example, blocking the production of prostaglandins could lead to an increase in the production of leukotrienes.
-
-
How can I investigate this further?
-
Measuring a broader panel of inflammatory markers can provide a more complete picture of the inflammatory response.
-
-
Could the inhibitor be acting as a ligand?
-
Some sPLA2 inhibitors have been shown to act as ligands for cellular receptors, which could trigger a signaling cascade independent of sPLA2 inhibition.[4]
-
Logical Relationship Diagram:
Figure 4: Logical relationship of a paradoxical inflammatory response.
Data Presentation:
Table 3: Hypothetical Inflammatory Marker Profile
| Treatment | Prostaglandin E2 (pg/mL) | Leukotriene B4 (pg/mL) | TNF-α (pg/mL) |
| Vehicle | 1200 | 300 | 50 |
| This compound (100 nM) | 400 | 950 | 60 |
Detailed Experimental Protocols
Protocol 1: sPLA2 Activity Assay
This protocol is for determining the in vitro activity of this compound.
-
Reagents and Materials:
-
sPLA2 enzyme (human recombinant)
-
Fluorescent sPLA2 substrate (e.g., PED6)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 1 mM CaCl2, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of each this compound dilution to the wells of the microplate.
-
Add 25 µL of sPLA2 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 25 µL of the fluorescent sPLA2 substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 485/520 nm) every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the this compound concentration to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Absorbance plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and replace it with 100 µL of the this compound dilutions.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 2-4 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Protocol 3: Western Blot for Phospho-ERK1/2
This protocol is for detecting the activation of the ERK1/2 signaling pathway.
-
Reagents and Materials:
-
Cell line of interest
-
This compound
-
Stimulant (e.g., growth factor, cytokine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells and treat with this compound for the desired time, followed by stimulation.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Protocol 4: Prostaglandin E2 (PGE2) ELISA
This protocol is for quantifying the production of PGE2.
-
Reagents and Materials:
-
Cell culture supernatant
-
PGE2 ELISA kit (commercially available)
-
96-well plate pre-coated with anti-PGE2 antibody
-
PGE2 standard
-
HRP-conjugated detection antibody
-
Substrate solution
-
Stop solution
-
Absorbance plate reader
-
-
Procedure:
-
Collect cell culture supernatants after treatment with this compound.
-
Follow the manufacturer's instructions for the PGE2 ELISA kit.
-
Typically, this involves adding standards and samples to the pre-coated plate, followed by the addition of a detection antibody.
-
After incubation and washing steps, a substrate is added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
A standard curve is generated to calculate the concentration of PGE2 in the samples.[5][6][7]
-
References
- 1. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. dapt.us [dapt.us]
- 4. New mechanisms by which secretory phospholipase A2 stimulates neutrophils to provoke the release of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. assaygenie.com [assaygenie.com]
- 7. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of AZD2716 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AZD2716 in animal studies. The focus is on maintaining its characteristically high bioavailability and troubleshooting potential issues that may lead to unexpectedly low systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and selective inhibitor of secreted phospholipase A2 (sPLA2).[1][2][3][4] sPLA2 enzymes are implicated in proatherogenic actions and inflammation within the arterial wall. By inhibiting sPLA2, this compound is investigated for the treatment of coronary artery disease.[1][2][3][4]
Q2: What is the expected oral bioavailability of this compound in preclinical animal models?
Published preclinical data indicates that this compound has excellent and consistent high oral bioavailability across multiple species.[1][2] This suggests good absorption and metabolic stability. For specific pharmacokinetic parameters, please refer to the data table below.
Q3: My study is showing lower bioavailability than reported. What are the common causes?
While this compound generally has high bioavailability, discrepancies can arise from several factors. These can be broadly categorized into three areas:
-
Formulation: The drug may not be adequately solubilized or may be unstable in the chosen vehicle.
-
Experimental Protocol: Issues with the dosing procedure, animal handling (e.g., fasting state), or blood sampling can introduce variability and errors.[5][6]
-
Physiological State of the Animal Model: Differences in species, strain, age, or health status of the animals can alter gastrointestinal physiology and drug metabolism.[5]
The troubleshooting guide below provides a more detailed exploration of these potential issues and their solutions.
Data Presentation: Preclinical Pharmacokinetics of this compound
The following table summarizes the key pharmacokinetic parameters of this compound observed in various animal species following intravenous (IV) and oral (PO) administration.
| Parameter | Rat | Dog | Cynomolgus Monkey |
| Clearance (CL) (mL/min/kg) | 13 | 4.3 | 4.0 |
| Volume of Distribution (Vss) (L/kg) | 1.1 | 1.3 | 0.8 |
| Half-Life (T½) (hours) | 1.9 | 4.5 | 3.3 |
| Oral Bioavailability (F) (%) | 90 | 80 | >95 |
| Data sourced from the discovery study of this compound.[1] |
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues that may lead to suboptimal or variable bioavailability of this compound during in vivo experiments.
Issue 1: Consistently low plasma exposure (low Cmax and AUC) is observed after oral dosing.
-
Possible Cause 1: Poor Drug Solubilization in the Dosing Vehicle.
-
Troubleshooting Steps: this compound's intrinsic properties are favorable, but it must be fully dissolved in the vehicle before administration to ensure absorption. Visually inspect the formulation for any precipitates. Consider preparing the formulation fresh before each use. If solubility is a concern, explore alternative, well-tolerated vehicle systems.[5] Common strategies include using co-solvents or surfactants.[5][7]
-
-
Possible Cause 2: Instability of this compound in the Formulation.
-
Troubleshooting Steps: The formulation's pH or excipients could potentially degrade the compound. Assess the stability of this compound in the chosen vehicle over the duration of the experiment. This can be done by analyzing the concentration of the formulation at the beginning and end of the dosing period.
-
-
Possible Cause 3: High Efflux or Unanticipated First-Pass Metabolism.
-
Troubleshooting Steps: This is less likely given the published data but can be influenced by the specific animal model or co-administered drugs. To definitively quantify the impact of first-pass metabolism, a parallel intravenous (IV) dosing group is essential to calculate absolute bioavailability.[5] If efflux is suspected, in vitro models like Caco-2 cells can be used for investigation.[5]
-
Issue 2: High variability in plasma concentrations is observed between animals in the same group.
-
Possible Cause 1: Inconsistent Dosing Technique.
-
Troubleshooting Steps: Oral gavage requires a standardized and consistent technique to ensure the full dose is delivered to the stomach.[5] Verify the dose volume calculation for each animal's body weight. Ensure personnel are properly trained to avoid accidental administration into the lungs or esophagus, which can lead to significant variability.
-
-
Possible Cause 2: Differences in Animal Physiology and Fasting State.
-
Troubleshooting Steps: The presence of food in the gastrointestinal tract can significantly alter drug absorption. Ensure a consistent fasting period (typically 12-18 hours) for all animals before dosing, while allowing free access to water.[6][8] Standardize other experimental conditions such as housing and light/dark cycles to minimize stress-induced physiological changes.
-
-
Possible Cause 3: Errors in Blood Sample Collection and Processing.
-
Troubleshooting Steps: Ensure the blood sampling schedule is strictly followed. Use appropriate anticoagulants and immediately process the samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis to prevent degradation.[8]
-
Experimental Protocols
Protocol: Standard Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a compound like this compound in rats.
1. Animal Model and Housing:
-
Species/Strain: Male Sprague-Dawley rats.[8]
-
Weight: 250–300 g.
-
Housing: House animals in controlled conditions (23 ± 3°C, 50 ± 15% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[8]
-
Acclimation: Allow at least one week for acclimation to the facility before the experiment.[8]
2. Experimental Groups:
-
Group 1 (Oral - PO): n = 4-6 rats.
-
Group 2 (Intravenous - IV): n = 4-6 rats (for determination of absolute bioavailability).
3. Formulation Preparation:
-
Vehicle Selection: A common vehicle for oral dosing is 0.5% Carboxymethylcellulose (CMC) in water.[8] For IV administration, a solution with solubilizing agents like cyclodextrin in saline may be used.[9]
-
Preparation: Accurately weigh and dissolve this compound in the chosen vehicle to achieve the target concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 5 mL/kg volume). Ensure the compound is fully dissolved.
4. Dosing Administration:
-
Fasting: Fast animals for 12-18 hours prior to dosing, with continued access to water.[8]
-
Oral (PO) Dosing: Administer the calculated dose volume using a suitable oral gavage needle. Record the exact time of administration.
-
Intravenous (IV) Dosing: Administer the dose as a bolus injection via a cannulated tail vein or femoral vein.
5. Blood Sampling:
-
Schedule: Collect serial blood samples (approx. 150-200 µL) at appropriate time points. A typical schedule might be:
-
Collection: Collect blood from a cannulated vessel or via sparse sampling (e.g., tail vein) into tubes containing an anticoagulant (e.g., EDTA).
6. Plasma Processing and Storage:
-
Separation: Centrifuge the blood samples (e.g., at 4000 g for 5 minutes at 4°C) to separate the plasma.[9]
-
Storage: Transfer the plasma supernatant to clean, labeled tubes and store frozen at -80°C until bioanalysis.[8]
7. Bioanalysis:
-
Method: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of this compound in the plasma samples.
-
Data Analysis: Plot the plasma concentration versus time for each animal. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.[11]
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 11. researchgate.net [researchgate.net]
Addressing variability in AZD2716 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when working with the secreted phospholipase A2 (sPLA2) inhibitor, AZD2716.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that researchers may encounter during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing lower than expected inhibition of sPLA2 activity with this compound. What are the possible reasons?
A1: Lower than expected inhibition can stem from several factors related to the inhibitor, the enzyme, or the assay conditions.
-
Inhibitor Integrity and Handling:
-
Degradation: this compound, like any small molecule, can degrade over time, especially with improper storage. Ensure it is stored as recommended, typically at -20°C or -80°C in a desiccated environment. Avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound is often dissolved in DMSO for stock solutions.[1][2] Poor solubility in the final aqueous assay buffer can lead to precipitation and a lower effective inhibitor concentration. Ensure the final DMSO concentration is low and consistent across experiments (typically ≤1%) to maintain solubility and minimize solvent effects on enzyme activity.[3] Visually inspect for any precipitate after dilution into the assay buffer.
-
Inaccurate Concentration: Verify the concentration of your this compound stock solution. Errors in initial weighing or dilution can lead to inaccurate final concentrations.
-
-
Enzyme Activity:
-
Enzyme Degradation: sPLA2 enzymes can lose activity if not stored and handled properly. Store enzymes at the recommended temperature (usually -80°C) in appropriate buffers, and avoid repeated freeze-thaw cycles.
-
High Enzyme Concentration: An excessively high concentration of sPLA2 in the assay can overcome the inhibitory effect of this compound, leading to a rightward shift in the IC50 curve. Optimize the enzyme concentration to ensure the assay is in the linear range and sensitive to inhibition.
-
-
Assay Conditions:
-
Sub-optimal Assay Buffer: The pH and ionic strength of the assay buffer can influence both enzyme activity and inhibitor binding. Ensure the buffer composition is optimal for the specific sPLA2 isoform being tested.
-
Presence of Interfering Substances: Components in complex biological samples (e.g., serum, plasma) can interfere with the assay. Consider sample purification or the use of specific assay controls to account for this.
-
Q2: My IC50 values for this compound are highly variable between experiments. How can I improve consistency?
A2: High variability in IC50 values is a common challenge. The following steps can help improve reproducibility.
-
Standardize Reagent Preparation:
-
Fresh Dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment.
-
Consistent Solvent Concentration: Maintain a constant final concentration of the solvent (e.g., DMSO) in all wells, including controls.
-
-
Control Assay Conditions Tightly:
-
Incubation Times and Temperatures: Adhere strictly to the specified incubation times and temperatures for enzyme-inhibitor pre-incubation and the subsequent reaction with the substrate.[4]
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in reagent volumes.
-
-
Monitor Substrate Quality:
-
Substrate Integrity: The phospholipid substrate is prone to oxidation and hydrolysis. Store it under inert gas at low temperatures and use fresh preparations for each experiment.
-
Substrate Solubilization: Ensure the substrate is fully solubilized, often with the help of detergents like Nonidet P-40 and deoxycholic acid, as incomplete solubilization can lead to inconsistent enzyme kinetics.[4]
-
-
Data Analysis:
-
Consistent Curve Fitting: Use a consistent non-linear regression model to fit the dose-response data and calculate the IC50 values.
-
Q3: I am using the NEFA C kit to measure sPLA2 activity and am getting high background readings. What could be the cause?
A3: High background in the NEFA C assay can be caused by several factors.
-
Reagent-Related Issues:
-
Contaminated Reagents: Ensure all reagents, including the assay buffer and water, are free of contaminating fatty acids.
-
Reagent Instability: Do not use the color reagent solutions if precipitation has formed or if the absorbance of the blank is too high.[5]
-
-
Sample-Related Issues:
-
Endogenous Free Fatty Acids: Biological samples may contain high levels of endogenous non-esterified fatty acids (NEFAs), leading to a high background. It is crucial to include a sample blank control (sample without enzyme) to subtract this background.
-
Hemolysis: Hemolyzed samples can interfere with colorimetric assays. Avoid using hemolyzed samples if possible.[6]
-
-
Assay Plate and Reader Settings:
Q4: Can the detergents used to solubilize the substrate affect this compound's inhibitory activity?
A4: Yes, detergents can influence the outcome of the sPLA2 inhibition assay.
-
Micelle Formation: sPLA2 acts on substrates presented in micelles. The type and concentration of detergents affect the structure of these micelles, which can in turn influence enzyme activity and inhibitor binding.
-
Potential for Inhibition: At high concentrations, some detergents can directly inhibit sPLA2 activity, potentially confounding the results of inhibitor studies.[8]
-
Consistency is Key: It is critical to use the same type and concentration of detergents across all experiments to ensure consistency. The protocol for the this compound discovery paper specifies 4% Nonidet P-40 and 2% deoxycholic acid for substrate preparation.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the sPLA2 inhibition assay.
Table 1: In Vitro Potency of this compound against sPLA2 Isoforms
| sPLA2 Isoform | IC50 (nM) |
| sPLA2-IIa | 10 |
| sPLA2-V | 40 |
| sPLA2-X | 400 |
| Human Plasma sPLA2 | ICu,50 = 0.1 nM |
Data extracted from the discovery publication of this compound.[9]
Table 2: Recommended Stock and Working Concentrations
| Reagent | Stock Concentration | Recommended Final Assay Concentration | Solvent |
| This compound | 1-10 mM | Varies (for IC50 determination) | DMSO |
| sPLA2 Enzyme | Varies | To be determined empirically (for linear reaction rate) | Appropriate buffer |
| Phospholipid Substrate | Varies | To be determined empirically (typically near Km) | Chloroform or Ethanol |
| DMSO (in assay) | N/A | ≤ 1% (v/v) | N/A |
Experimental Protocols
sPLA2 Inhibition Assay Protocol
This protocol is based on the method described in the discovery of this compound.[4]
-
Preparation of Substrate Solution:
-
Dissolve 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine in a solution containing 4% Nonidet P-40 and 2% deoxycholic acid.
-
Further dilute this solution in the assay buffer to the desired final concentration.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.
-
-
Assay Procedure:
-
Add a small volume (e.g., 0.6 µL) of the serially diluted this compound or DMSO (for control) to the wells of a 384-well plate.
-
Add the sPLA2 enzyme solution to each well and incubate for a pre-determined time (e.g., 20 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the pre-warmed substrate solution to each well.
-
Incubate the plate for a specific duration (e.g., 60 minutes) at 37°C.
-
-
Detection of Free Fatty Acids (using NEFA C kit):
-
Stop the enzymatic reaction by adding the first reagent from the NEFA C kit (which often contains a chelating agent to remove Ca2+, a required cofactor for sPLA2).
-
Follow the NEFA C kit manufacturer's instructions for the subsequent color development steps.
-
Measure the absorbance at the recommended wavelength (e.g., 550 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting this compound experimental variability.
References
- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide at 2.5% (v/v) alters the structural cooperativity and unfolding mechanism of dimeric bacterial NAD+ synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. mmpc.org [mmpc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
How to control for confounding factors when using AZD2716
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of AZD2716, a potent inhibitor of secreted phospholipase A2 (sPLA2). The following troubleshooting guides and frequently asked questions (FAQs) address potential confounding factors that may be encountered during experiments and offer strategies to mitigate their impact.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of secreted phospholipase A2 (sPLA2) enzymes.[1][2] It has been shown to inhibit sPLA2 isoforms IIa, V, and X, which are implicated in pro-inflammatory and pro-atherogenic processes.[1] The primary mechanism of action of this compound is the inhibition of the hydrolysis of phospholipids at the sn-2 position, which in turn reduces the production of arachidonic acid and downstream inflammatory mediators like prostaglandins and leukotrienes.[1][3]
Q2: What are confounding factors and why are they a concern when using this compound?
A2: A confounding factor is an extraneous variable in an experiment that correlates with both the dependent and independent variables, potentially leading to a spurious association.[4] When studying the effects of this compound, confounding factors can obscure the true efficacy or toxicity of the compound, leading to misinterpretation of results. For example, if a group of animals treated with this compound has a lower baseline level of inflammation than the control group, any observed anti-inflammatory effect might be due to this baseline difference rather than the drug itself.
Experimental Design
Q3: How can I control for confounding factors at the experimental design stage?
A3: Several strategies can be employed during the design of your study to minimize the impact of confounding factors:
-
Randomization: Randomly assigning subjects to treatment and control groups helps to ensure that both known and unknown confounding factors are evenly distributed.[4]
-
Blinding: Blinding the investigators and/or subjects to the treatment allocation can prevent bias in the assessment of outcomes.
-
Control Groups: The use of appropriate control groups is crucial. This includes a vehicle control (the formulation in which this compound is dissolved) and may also include a positive control (a known sPLA2 inhibitor).
-
Matching: In some cases, it may be appropriate to match subjects in the treatment and control groups based on key potential confounding factors, such as age, sex, or baseline disease severity.
Q4: What are some potential confounding factors to consider in preclinical studies with this compound?
A4: Given that this compound targets sPLA2, which is involved in inflammation and lipid metabolism, potential confounding factors in preclinical studies include:
-
Baseline inflammatory status: The level of inflammation in animal models can vary. It is important to measure baseline inflammatory markers to ensure they are comparable between groups.
-
Diet and lipid profile: The diet of the animals can significantly impact their lipid profile, which could influence the effects of an sPLA2 inhibitor.
-
Genetic background of the animal model: Different strains of mice or rats can have varying baseline levels of sPLA2 activity and inflammatory responses.
-
Gut microbiome: The gut microbiome can influence systemic inflammation and lipid metabolism, and therefore could be a confounding factor.
Troubleshooting Guides
In Vitro Experiments
Issue: High variability in enzyme inhibition assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent enzyme activity | Ensure consistent storage and handling of the sPLA2 enzyme. Perform an enzyme titration to determine the optimal concentration for the assay. |
| Substrate degradation | Prepare fresh substrate solution for each experiment. Ensure the substrate is protected from light and stored at the appropriate temperature. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Plate effects | Randomize the layout of samples on the 96-well plate to avoid systematic errors due to variations across the plate. |
Issue: Apparent lack of this compound efficacy in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Low expression of target sPLA2 isoforms | Confirm the expression of sPLA2 isoforms IIa, V, or X in your cell line using techniques like qPCR or Western blotting. |
| Cell culture conditions | Serum in the cell culture medium can contain sPLA2 and phospholipids that may interfere with the assay. Consider using serum-free medium or charcoal-stripped serum. |
| Drug-protein binding | High concentrations of proteins in the culture medium, such as albumin, can bind to this compound and reduce its effective concentration. |
| Cell permeability | If studying intracellular effects, ensure that this compound is able to penetrate the cell membrane. |
In Vivo Experiments
Issue: Inconsistent or unexpected results in animal models of atherosclerosis.
| Potential Cause | Troubleshooting Step |
| Confounding by indication | In observational studies, the reason for treatment may be associated with the outcome.[5] For example, if sicker animals are more likely to receive this compound, this could mask a beneficial effect. Randomization is the best way to avoid this. |
| Variation in lesion development | The extent of atherosclerotic lesions can vary significantly between individual animals. Ensure that animals are randomized to treatment groups based on baseline characteristics and that a sufficient number of animals are used to achieve statistical power. |
| Off-target effects | While this compound is a potent sPLA2 inhibitor, it is important to consider potential off-target effects that could contribute to the observed phenotype.[1] Consider including a control group treated with a structurally unrelated sPLA2 inhibitor. |
| Metabolism and pharmacokinetics | The metabolism and clearance of this compound may vary between species or even between individual animals.[1] Monitor plasma levels of this compound to ensure adequate exposure. |
Data Presentation
Table 1: Hypothetical Example of the Impact of Controlling for Baseline Inflammation on the Apparent Efficacy of this compound in a Mouse Model of Atherosclerosis.
| Analysis | Treatment Group | Mean Lesion Area (mm²) ± SD | P-value vs. Vehicle |
| Unadjusted | Vehicle | 1.5 ± 0.4 | - |
| This compound | 1.1 ± 0.3 | 0.04 | |
| Adjusted for Baseline IL-6 | Vehicle | 1.5 ± 0.4 | - |
| This compound | 1.0 ± 0.3 | 0.01 |
This hypothetical data illustrates how adjusting for a confounding factor (baseline IL-6 levels) can strengthen the evidence for the efficacy of this compound.
Experimental Protocols
Protocol: In Vitro sPLA2 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of recombinant human sPLA2-IIA in assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 0.005% Triton X-100, pH 7.4).
-
Prepare a fluorescent phospholipid substrate in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of a serial dilution of this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the sPLA2-IIA working solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the fluorescent substrate solution.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: The sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: An experimental workflow for an in vivo study highlighting key control points.
Caption: A decision tree for selecting a statistical method to control for confounding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbs.com [ijbs.com]
Best practices for long-term storage of AZD2716 solutions
Disclaimer: This document provides technical guidance based on best practices for the long-term storage of small molecule inhibitors. As no official, specific long-term stability data for AZD2716 solutions is publicly available, these recommendations are intended to serve as a general framework. Researchers are advised to perform their own stability assessments for critical applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is generally the recommended solvent due to its broad solubilizing capacity for many small molecule inhibitors. Ensure you are using a high-purity, anhydrous grade of DMSO to minimize degradation and moisture absorption.[1][2]
Q2: What is the best temperature for long-term storage of this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions at -80°C. For short-term storage (up to one month), -20°C is generally acceptable.[3][4] Storing at lower temperatures slows down potential degradation processes.
Q3: How should I aliquot my this compound stock solution?
A3: It is crucial to aliquot the stock solution into single-use volumes in tightly sealed vials, such as those with Teflon-lined screw caps.[3][4] This practice minimizes the number of freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not available, it is a general best practice to protect all research compounds from light. Store vials in the dark (e.g., in a freezer box) to prevent potential photodegradation.
Q5: For how long can I store my this compound stock solution?
A5: When stored properly at -80°C in single-use aliquots, DMSO stock solutions of many small molecule inhibitors can be stable for up to six months.[4] However, for critical experiments, it is advisable to use freshly prepared solutions or to perform periodic quality control checks.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible precipitates after thawing.
-
Possible Cause A: Low Temperature Solidification of DMSO: DMSO can freeze at temperatures below 18.5°C (65.3°F).[1] What appears as precipitation might be frozen DMSO.
-
Solution: Warm the vial to room temperature and vortex gently to ensure the solution is fully thawed and homogenous before use.
-
-
Possible Cause B: Compound Precipitation: The concentration of this compound may be too high for the solvent, especially after a freeze-thaw cycle.
-
Solution: Gently warm the solution and vortex. If the precipitate does not redissolve, you may need to prepare a new stock solution at a lower concentration. Centrifuge the vial to pellet the precipitate before using the supernatant, but be aware that the actual concentration will be lower than intended.
-
-
Possible Cause C: Moisture Contamination: DMSO is hygroscopic and can absorb water from the air, which can reduce the solubility of the compound.[5]
-
Solution: Use anhydrous DMSO and ensure vials are tightly sealed. When thawing, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.
-
Issue 2: I am observing a decrease in the activity of my this compound solution over time.
-
Possible Cause A: Compound Degradation: Multiple freeze-thaw cycles or improper storage (e.g., at room temperature for extended periods) can lead to the chemical degradation of the inhibitor.
-
Solution: Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Prepare fresh stock solutions periodically (e.g., every 3-6 months) and compare the activity to the older stock.
-
-
Possible Cause B: pH-dependent Instability: As this compound contains a carboxylic acid moiety, the pH of aqueous working solutions can affect its stability and solubility.[6]
-
Solution: Prepare fresh working dilutions in your experimental buffer immediately before use. If you must store aqueous solutions, conduct a small-scale stability test at the desired pH and temperature.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Solid Compound | Stock Solution in DMSO | Aqueous Working Solution |
| Storage Temperature | -20°C (long-term) or 4°C (short-term)[3][4] | -80°C (long-term, up to 6 months) or -20°C (short-term, up to 1 month)[3][4] | Prepare fresh before use. |
| Container | Tightly sealed vial | Glass vial with Teflon-lined cap[2] | Low protein-binding tubes |
| Light Conditions | Protect from light | Protect from light | Protect from light |
| Handling Notes | Keep desiccated. | Aliquot into single-use volumes to avoid freeze-thaw cycles.[4] Allow to warm to room temperature before opening. | Use immediately after dilution. |
Experimental Protocols & Visualizations
Protocol: Preparation and Storage of this compound Stock Solution
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount of the compound in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use, sterile, and clearly labeled glass vials with tightly sealing caps.
-
Storage: Place the aliquots in a labeled freezer box and store them at -80°C for long-term storage or -20°C for short-term use.
Caption: Workflow for preparing and storing this compound stock solutions.
Troubleshooting Workflow: Suspected Solution Degradation
If you suspect your this compound solution has degraded or precipitated, the following decision tree can guide your troubleshooting process.
Caption: Troubleshooting decision tree for this compound solution instability.
References
- 1. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 2. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 3. benchchem.com [benchchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. quora.com [quora.com]
- 6. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
Mitigating potential AZD2716 degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential degradation of AZD2716 during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years.[1] For short-term storage of stock solutions, it is advisable to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: What are the main functional groups in this compound that could be susceptible to degradation?
A2: The chemical structure of this compound contains a primary amide, a carboxylic acid, and a biphenyl core.[2][3][4] Under certain experimental conditions, the primary amide and carboxylic acid groups may be susceptible to degradation. The biphenyl core is generally very stable.[5]
Q3: In which solvents is this compound soluble?
A3: The solubility of this compound in various solvents has been determined and is summarized in the table below.[1] It is recommended to prepare stock solutions in an organic solvent such as DMSO or ethanol.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 16 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 16 mg/mL |
| PBS (pH 7.2) | 0.3 mg/mL |
Data sourced from Cayman Chemical.[1]
Troubleshooting Guides
Issue 1: I am observing a decrease in the activity of this compound in my aqueous assay buffer over time.
-
Potential Cause: this compound may be degrading in the aqueous buffer, especially if the pH is not optimal or if the experiment is conducted over a prolonged period at elevated temperatures. The primary amide group is susceptible to hydrolysis under acidic or basic conditions, which can be accelerated by heat.[1][6][7][8]
-
Troubleshooting Steps:
-
pH Monitoring: Ensure the pH of your assay buffer is within a neutral range (pH 6.0-8.0). Most sPLA2 assays are performed at a pH of 7.4-8.0.
-
Temperature Control: Perform experiments at a controlled and consistent temperature. If prolonged incubation is necessary, consider running the experiment at a lower temperature if the assay allows.
-
Fresh Preparation: Prepare fresh dilutions of this compound in aqueous buffer immediately before each experiment from a concentrated stock in an organic solvent like DMSO.
-
Stability Check: Perform a control experiment to assess the stability of this compound in your assay buffer over the time course of your experiment. This can be done by pre-incubating the compound in the buffer for the maximum duration of your assay and then measuring its activity.
-
Issue 2: I am seeing inconsistent results in my cell-based assays.
-
Potential Cause: Inconsistent results could be due to the degradation of this compound in the cell culture medium. Additionally, interactions with components of the medium or cellular enzymes could lead to metabolic degradation.
-
Troubleshooting Steps:
-
Minimize Incubation Time: Whenever possible, design your experiments to have the shortest effective incubation time with the compound.
-
Serum Considerations: If using serum in your culture medium, be aware that it contains esterases and other enzymes that could potentially metabolize the compound. Consider reducing the serum concentration or using serum-free medium if your cell line permits.
-
Control for Media Effects: Include a control where this compound is incubated in the cell culture medium for the duration of the experiment without cells, and then test the activity of the compound. This will help differentiate between chemical and metabolic degradation.
-
Issue 3: My in vivo experiments are showing lower than expected efficacy.
-
Potential Cause: Poor bioavailability due to degradation in the gastrointestinal tract (if orally administered), rapid metabolism, or poor formulation can all contribute to lower than expected in vivo efficacy. While this compound has shown good preclinical pharmacokinetic properties, experimental conditions can have an impact.[2][9]
-
Troubleshooting Steps:
-
Formulation Optimization: Ensure the formulation used for dosing is appropriate for the route of administration and helps to protect the compound from degradation. The use of excipients that improve solubility and stability can be beneficial.
-
Route of Administration: If oral administration is yielding poor results, consider an alternative route, such as intravenous or intraperitoneal injection, to bypass first-pass metabolism.
-
Pharmacokinetic Analysis: If feasible, perform a pilot pharmacokinetic study to determine the concentration of this compound in plasma over time after administration. This will provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Prepare Solutions: Prepare a working solution of this compound in your experimental aqueous buffer at the final desired concentration. Also, prepare a control solution of the buffer without the compound.
-
Incubation: Incubate both the compound-containing buffer and the control buffer under the same conditions as your experiment (e.g., 37°C for 24 hours).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from both solutions.
-
Activity Assay: Use a standard sPLA2 activity assay to determine the inhibitory activity of the aliquots taken at different time points. A decrease in inhibitory activity over time would suggest degradation.
-
Analytical Analysis (Optional): For a more quantitative assessment, analyze the aliquots by HPLC to directly measure the concentration of the parent compound and detect any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for decreased this compound activity.
References
- 1. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of bioavailable inhibitors of secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sPLA2 (Type V) Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Specificity of AZD2716 for sPLA2 Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD2716 with other secreted phospholipase A2 (sPLA2) inhibitors, focusing on its specificity for various sPLA2 subtypes. The information presented herein is intended to assist researchers in evaluating this compound for their specific applications.
Introduction to sPLA2 and Its Role in Disease
Secreted phospholipases A2 (sPLA2s) are a family of enzymes that play a crucial role in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids.[3] Arachidonic acid is a precursor for various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, making sPLA2s attractive therapeutic targets for inflammatory diseases.[1][4] The human sPLA2 family consists of several isoforms, including sPLA2-IIA, -V, and -X, each with distinct tissue distribution and pathological roles.[3][5][6]
This compound: A Novel sPLA2 Inhibitor
This compound is a potent, novel inhibitor of secreted phospholipase A2 enzymes.[7][8][9] It has been developed for the potential treatment of coronary artery disease.[7][8][9] This guide provides an in-depth analysis of its specificity compared to other known sPLA2 inhibitors.
Comparative Analysis of sPLA2 Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50 values) of this compound and other selected sPLA2 inhibitors against various sPLA2 subtypes. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | sPLA2-IIA IC50 (nM) | sPLA2-V IC50 (nM) | sPLA2-X IC50 (nM) | Other Subtypes | Reference |
| This compound | 10 | 40 | 400 | - | [10] |
| Varespladib (LY315920) | 9 | Low nM range | Low nM range | 40-fold less active against sPLA2-IB | [8][11][12] |
| Darapladib | - | - | - | Selective for Lp-PLA2 (IC50 = 0.25 nM) | [10][13][14] |
| LY333013 (prodrug of Varespladib) | - | - | - | Ineffective in rheumatoid arthritis clinical trials | [15][16] |
Note: IC50 values can vary depending on the specific assay conditions. Please refer to the cited literature for detailed experimental protocols.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the comparative data. Below is a generalized protocol for a typical sPLA2 inhibition assay.
sPLA2 Inhibition Assay Protocol
This protocol is based on the method described in the discovery of this compound.[15]
1. Reagents and Materials:
- Recombinant human sPLA2 enzymes (e.g., sPLA2-IIA, -V, -X)
- Phospholipid substrate (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
- Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and BSA)
- Test inhibitors (e.g., this compound, Varespladib) dissolved in DMSO
- 96-well microplates
- Plate reader for detecting the fluorescent or colorimetric signal
2. Assay Procedure:
- Prepare serial dilutions of the test inhibitors in DMSO.
- Add the diluted inhibitors to the wells of a microplate.
- Add the sPLA2 enzyme solution to the wells and pre-incubate for a specified time (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the phospholipid substrate to all wells.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA to chelate Ca2+).
- Measure the product formation using a suitable detection method. The release of free fatty acids can be quantified using a fluorescent or colorimetric probe.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Processes
sPLA2 Signaling Pathway
The following diagram illustrates the central role of sPLA2 in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators.
Caption: The sPLA2 signaling cascade.
Experimental Workflow for sPLA2 Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing sPLA2 inhibitors.
Caption: Workflow for sPLA2 inhibitor discovery.
Logical Relationship of sPLA2 Inhibitors
This diagram illustrates the classification and relationships of the discussed sPLA2 inhibitors.
Caption: Classification of sPLA2 inhibitors.
Conclusion
This compound demonstrates potent inhibition of key sPLA2 subtypes, particularly sPLA2-IIA and -V. Its specificity profile, as detailed in this guide, provides a valuable benchmark for researchers investigating the role of specific sPLA2 isoforms in disease and for those in the process of developing novel anti-inflammatory therapeutics. The provided experimental protocols and diagrams offer a foundational resource for the continued exploration of sPLA2 inhibition.
References
- 1. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biology of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijbs.com [ijbs.com]
- 6. Secreted Phospholipases A2 - not just Enzymes: Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human phospholipases A2: a functional and evolutionary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A-002 (Varespladib), a phospholipase A2 inhibitor, reduces atherosclerosis in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of LY315920/S-5920, [[3-(aminooxoacetyl)-2-ethyl-1- (phenylmethyl)-1H-indol-4-yl]oxy] acetate, a potent and selective secretory phospholipase A2 inhibitor: A new class of anti-inflammatory drugs, SPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Varespladib (A-002), a secretory phospholipase A2 inhibitor, reduces atherosclerosis and aneurysm formation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. A randomized, double-blinded, placebo-controlled clinical trial of LY333013, a selective inhibitor of group II secretory phospholipase A2, in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
A Comparative Guide to sPLA2 Inhibitors: AZD2716 versus Varespladib
For Researchers, Scientists, and Drug Development Professionals
Secretory phospholipase A2 (sPLA2) enzymes are critical mediators in the inflammatory cascade and have been implicated in a range of pathologies, from cardiovascular diseases to snakebite envenoming. The development of potent and selective sPLA2 inhibitors is, therefore, a significant area of research. This guide provides a detailed, objective comparison of two prominent sPLA2 inhibitors: AZD2716, a clinical candidate for coronary artery disease, and varespladib, a compound initially developed for inflammatory conditions and now repurposed for treating snakebites.
Mechanism of Action
Both this compound and varespladib function as inhibitors of secretory phospholipase A2 (sPLA2) enzymes.[1] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids, most notably arachidonic acid, and lysophospholipids. Arachidonic acid serves as the precursor for the biosynthesis of a wide array of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By blocking the catalytic activity of sPLA2, both this compound and varespladib effectively suppress the production of these inflammatory mediators.[1] Both compounds are broad-spectrum inhibitors, targeting multiple sPLA2 isoforms, including the clinically relevant IIA, V, and X isoforms.[1][2]
Performance Comparison: Inhibitory Potency
The inhibitory potency of this compound and varespladib against key sPLA2 isoforms is a crucial determinant of their potential therapeutic efficacy. The following table summarizes the available half-maximal inhibitory concentration (IC50) data for both compounds.
| Inhibitor | sPLA2 Isoform | IC50 (nM) |
| This compound | sPLA2-IIa | 10 |
| sPLA2-V | 40 | |
| sPLA2-X | 400 | |
| Varespladib | sPLA2-IIa | 6.2 - 9 |
| sPLA2-V | Low nM range | |
| sPLA2-X | Low nM range |
Note: While specific IC50 values for varespladib against sPLA2-V and -X are not consistently reported in the literature, it is generally characterized as a potent inhibitor of these isoforms in the low nanomolar range.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the sPLA2 signaling pathway and a typical experimental workflow for an in vitro inhibition assay.
Experimental Protocols
The following is a generalized protocol for an in vitro chromogenic sPLA2 inhibition assay, synthesized from methodologies used in the evaluation of sPLA2 inhibitors.
Objective: To determine the in vitro inhibitory activity of test compounds (e.g., this compound, varespladib) against a specific sPLA2 isoform.
Materials:
-
sPLA2 enzyme (e.g., recombinant human sPLA2-IIa, -V, or -X)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0, containing CaCl2 and KCl)
-
Chromogenic substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (Ellman's Reagent)
-
Test inhibitors (this compound, varespladib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store at 4°C.
-
Dilute the sPLA2 enzyme to the desired working concentration in Assay Buffer.
-
Reconstitute the chromogenic substrate according to the manufacturer's instructions.
-
Prepare a stock solution of DTNB in Assay Buffer.
-
Prepare serial dilutions of the test inhibitors in the chosen solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
sPLA2 enzyme solution
-
Inhibitor solution (or solvent for control wells)
-
-
Include wells with no enzyme as a background control.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for the binding of the inhibitor to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately add the DTNB solution to all wells.
-
Place the microplate in a plate reader and monitor the increase in absorbance at 405-414 nm over time. The hydrolysis of the substrate by sPLA2 releases a thiol group that reacts with DTNB to produce a colored product.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Conclusion
Both this compound and varespladib are potent, broad-spectrum inhibitors of sPLA2. Based on the available data, varespladib appears to have slightly higher potency against the sPLA2-IIa isoform. However, the inhibitory profile of this compound against sPLA2-V and -X is more precisely defined in the public domain. The choice between these inhibitors for research or therapeutic development will depend on the specific sPLA2 isoforms of interest, the desired pharmacokinetic properties, and the therapeutic indication. The experimental protocols and workflows provided in this guide offer a foundation for the continued investigation and comparison of these and other novel sPLA2 inhibitors.
References
Head-to-Head Comparison: AZD2716 vs. Darapladib in Cardiovascular Research
An objective guide for researchers, scientists, and drug development professionals on the preclinical and clinical profiles of two distinct phospholipase A2 inhibitors.
In the landscape of cardiovascular drug development, targeting inflammation has emerged as a key strategy. Among the enzymatic targets, the phospholipase A2 (PLA2) superfamily has garnered significant attention. This guide provides a detailed head-to-head comparison of two investigational drugs that modulate this pathway: AZD2716, a secreted phospholipase A2 (sPLA2) inhibitor, and darapladib, a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor. While both were developed to treat coronary artery disease, they target different enzymes within the PLA2 family, leading to distinct pharmacological profiles.
Executive Summary
| Feature | This compound | Darapladib |
| Target Enzyme | Secreted Phospholipase A2 (sPLA2) isoforms (IIa, V, X) | Lipoprotein-associated Phospholipase A2 (Lp-PLA2) |
| Mechanism of Action | Inhibits hydrolysis of phospholipids in lipoproteins and cell membranes, reducing production of pro-inflammatory mediators. | Inhibits hydrolysis of oxidized phospholipids on LDL particles, reducing the formation of pro-inflammatory lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). |
| Developer | AstraZeneca | Human Genome Sciences / GlaxoSmithKline (GSK) |
| Clinical Development Status | Preclinical/Clinical Candidate | Failed Phase III clinical trials (STABILITY and SOLID-TIMI 52) for atherosclerosis and acute coronary syndrome. Not approved for any indication.[1][2][3] |
Data Presentation: Quantitative Comparison
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 | Reference |
| This compound | sPLA2-IIa | Enzyme Inhibition Assay | 10 nM | [4][5] |
| sPLA2-V | Enzyme Inhibition Assay | 40 nM | [4][5] | |
| sPLA2-X | Enzyme Inhibition Assay | 400 nM | [4][5] | |
| Human Plasma sPLA2 | Enzyme Inhibition Assay | ICu,50 = 0.1 nM | [4][5] | |
| Darapladib | Lp-PLA2 | Enzyme Inhibition Assay | 0.25 nM | [6] |
ICu,50: unbound concentration causing 50% inhibition.
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Administration | Bioavailability (%) | Clearance | Half-life | Reference |
| This compound | Rat | Oral | High | Low | - | [4] |
| Dog | Oral | High | Low | - | [4] | |
| Cynomolgus Monkey | Oral | High | Low | - | [4] | |
| Darapladib | Human | Oral | - | - | ~30 hours | [7] |
| LDLR-deficient Mice | Oral | - | - | - | [8] |
Detailed quantitative pharmacokinetic data for darapladib in preclinical species is not extensively available in the public domain.
Signaling Pathways and Mechanisms of Action
The distinct enzymatic targets of this compound and darapladib result in modulation of different aspects of the inflammatory cascade in atherosclerosis.
Experimental Protocols
sPLA2 Inhibition Assay (for this compound)
This assay determines the inhibitory activity of a compound against secreted phospholipase A2 enzymes.
Principle: The enzymatic activity of sPLA2 is measured by the formation of free fatty acids from a phospholipid substrate. The amount of free fatty acids is quantified using a colorimetric assay.
Materials:
-
Recombinant human sPLA2 isoforms (e.g., IIa, V, X)
-
Phospholipid substrate: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Assay buffer: Tris-HCl buffer with CaCl2 and bovine serum albumin (BSA)
-
NEFA C kit (Wako Chemicals) for free fatty acid quantification
-
Test compound (this compound) and DMSO for dilution
-
384-well plates
Procedure:
-
Prepare a substrate solution by dissolving POPC in a solution containing Nonidet P40 and deoxycholic acid.
-
Serially dilute the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the respective sPLA2 enzyme solution to the wells and incubate at 37°C for 20 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pre-incubated substrate solution to the wells.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop the reaction and quantify the amount of free fatty acids produced using the NEFA C kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.[9]
Lp-PLA2 Activity Assay (for Darapladib)
This assay is used to measure the activity of lipoprotein-associated phospholipase A2 in plasma or other biological samples and to determine the inhibitory effect of compounds like darapladib.
Principle: The assay utilizes a synthetic substrate, 2-thio-platelet-activating factor (2-thio-PAF), which is hydrolyzed by Lp-PLA2 to release a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Plasma or serum sample
-
2-thio-PAF substrate
-
DTNB (Ellman's reagent)
-
Assay buffer: Tris-HCl buffer with EGTA
-
Test compound (darapladib) and DMSO for dilution
-
96-well plate
-
Plate reader
Procedure:
-
Add the plasma or serum sample to the wells of a 96-well plate.
-
Add a solution of DTNB in assay buffer to each well.
-
Incubate for a short period to allow for the reaction of any pre-existing free thiols in the sample.
-
Add the test compound (darapladib) at various concentrations.
-
Initiate the reaction by adding the 2-thio-PAF substrate.
-
Immediately measure the change in absorbance at 414 nm over time using a plate reader.
-
The rate of the reaction (change in absorbance per minute) is proportional to the Lp-PLA2 activity.
-
Calculate the percent inhibition and determine the IC50 value.[8][10]
Preclinical Efficacy and Safety
This compound:
-
Demonstrated potent inhibition of sPLA2 activity in human plasma.[4][5]
-
Showed excellent preclinical pharmacokinetic properties across multiple species (rat, dog, cynomolgus monkey) with high bioavailability and low clearance.[4]
-
Selected as a clinical candidate for coronary artery disease based on its preclinical profile, including minimized safety risks.[4][5]
Darapladib:
-
Effectively inhibited Lp-PLA2 activity in preclinical models.[8][11][12]
-
In a study with ApoE-deficient mice, darapladib administration for 6 weeks resulted in a greater than 60% inhibition of plasma Lp-PLA2 activity.[11][12]
-
Showed some favorable effects on markers of inflammation in preclinical and early-phase clinical studies.
-
The overall safety profile in large clinical trials showed no major safety concerns.[1][2] However, adverse events were reported more frequently in subjects with severe renal impairment compared to healthy subjects.[13]
Clinical Development and Outcomes
This compound:
-
Was selected as a clinical candidate for the treatment of coronary artery disease.[4][5][14] Further information on its clinical trial progress is not extensively available in the public domain.
Darapladib:
-
Despite promising preclinical and early clinical data, darapladib failed to meet its primary endpoints in two large-scale Phase III clinical trials:
-
STABILITY trial: In patients with chronic coronary heart disease, darapladib did not significantly reduce the risk of major adverse cardiovascular events (MACE) compared to placebo.[1]
-
SOLID-TIMI 52 trial: In patients following an acute coronary syndrome, darapladib also failed to reduce the risk of major coronary events.[1][2]
-
-
As a result of these outcomes, the development of darapladib for atherosclerosis was discontinued, and it is not approved for any medical use.[1][3]
Conclusion
This compound and darapladib represent two distinct approaches to inhibiting phospholipase A2 enzymes for the potential treatment of cardiovascular disease. This compound, a potent sPLA2 inhibitor, demonstrated a favorable preclinical profile and was selected as a clinical candidate. In contrast, darapladib, a selective Lp-PLA2 inhibitor, ultimately failed to demonstrate clinical efficacy in large Phase III trials, leading to the termination of its development for atherosclerosis.
This head-to-head comparison highlights the importance of specific enzyme targets within the PLA2 family and underscores the challenges of translating preclinical findings into clinical success in the complex field of cardiovascular disease. For researchers, the distinct profiles of these two compounds provide valuable insights into the roles of sPLA2 and Lp-PLA2 in cardiovascular pathophysiology and may inform the development of future anti-inflammatory therapies.
References
- 1. gsk.com [gsk.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Darapladib - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 13. The pharmacokinetics and safety of darapladib in subjects with severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
Replicating In Vivo Success: A Comparative Guide to sPLA2 Inhibitors AZD2716 and Varespladib in Coronary Artery Disease Models
For researchers and drug development professionals navigating the landscape of potential therapeutics for coronary artery disease, replicating and comparing published in vivo results is a critical step in preclinical assessment. This guide provides a detailed comparison of two prominent secreted phospholipase A2 (sPLA2) inhibitors, AZD2716 and varespladib, focusing on their in vivo performance in relevant animal models of atherosclerosis.
Executive Summary
This compound, a novel sPLA2 inhibitor, has demonstrated clear in vivo efficacy in preclinical studies. This guide outlines the experimental methodology to replicate these findings, drawing from the primary publication by Giordanetto et al. (2016). As a comparator, varespladib (also known as A-002), another well-studied sPLA2 inhibitor, is presented with its corresponding in vivo data from atherosclerosis models. Both compounds target the sPLA2 enzyme, a key player in the inflammatory processes that drive coronary artery disease. The following sections provide a comprehensive overview of their in vivo performance, detailed experimental protocols, and a visualization of their shared signaling pathway.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the key quantitative data from in vivo studies of this compound and varespladib.
Table 1: In Vivo Efficacy of this compound in Cynomolgus Monkeys
| Parameter | Vehicle Control | This compound (30 mg/kg, oral) | Reference |
| Plasma sPLA2 Activity Inhibition | Baseline | Concentration-dependent inhibition | [1] |
Note: The primary publication for this compound emphasizes its pharmacokinetic profile and target engagement in cynomolgus monkeys, with a focus on demonstrating in vivo sPLA2 inhibition rather than long-term atherosclerosis reduction in this model.
Table 2: In Vivo Efficacy of Varespladib in Atherosclerosis Models
| Animal Model | Treatment Group | Key Findings | Reference |
| ApoE-/- Mice (High-Fat Diet) | Varespladib (30 mg/kg, b.i.d., 16 weeks) | ~50% reduction in aortic atherosclerosis | [2] |
| Varespladib (90 mg/kg, b.i.d., 16 weeks) | ~50% reduction in aortic atherosclerosis | [2] | |
| ApoE-/- Mice (Angiotensin II-induced) | Varespladib (30 mg/kg, b.i.d.) | ~40% reduction in aortic atherosclerosis, attenuated aneurysm formation | [2] |
| ApoE-/- Mice (Western-type Diet) | Varespladib (15 mg/kg/day, 12 weeks) | ~40% reduction in atherosclerotic lesions | [3] |
| Varespladib (150 mg/kg/day, 12 weeks) | ~75% reduction in atherosclerotic lesions | [3] | |
| Guinea Pigs (Atherogenic Diet) | Varespladib | 27% reduction in aortic cholesterol accumulation, 24% reduction in atherosclerotic lesions | [4] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key in vivo experiments are provided below.
This compound In Vivo Protocol (Cynomolgus Monkey)
Based on: Giordanetto, F., et al. (2016). Discovery of this compound: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease. ACS Medicinal Chemistry Letters.
-
Animal Model: Cynomolgus monkeys. Specific details on the health status, age, and weight of the animals should be standardized.
-
Housing and Acclimatization: Animals should be housed in appropriate conditions with a standard diet and water ad libitum, and allowed to acclimatize before the study.
-
Drug Administration: A single oral dose of 30 mg/kg of this compound is administered. A vehicle control group should receive the formulation excipient.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose to assess the pharmacokinetic profile and sPLA2 activity.
-
sPLA2 Activity Assay: Plasma sPLA2 activity is measured using a validated enzymatic assay to determine the extent and duration of target inhibition.
Varespladib In Vivo Protocol (ApoE-/- Mouse Model)
Based on: Fraser, H., et al. (2009). Varespladib (A-002), a secretory phospholipase A2 inhibitor, reduces atherosclerosis and aneurysm formation in ApoE-/- mice. Journal of Cardiovascular Pharmacology.[2] and Shaposhnik, Z., et al. (2009). The synergistic inhibition of atherogenesis in apoE−/− mice between pravastatin and the sPLA2 inhibitor varespladib (A-002). Journal of Lipid Research.[3]
-
Animal Model: Male ApoE-/- mice.
-
Diet:
-
Drug Administration: Varespladib is administered orally, twice daily (b.i.d.) or incorporated into the diet to achieve the desired daily dosage (e.g., 15 mg/kg/day or 150 mg/kg/day).[2][3] A control group receives a standard diet or vehicle.
-
Atherosclerosis Assessment:
-
At the end of the treatment period, mice are euthanized, and the aortas are dissected.
-
Atherosclerotic lesion area is quantified using en face analysis after staining with a lipid-soluble dye (e.g., Oil Red O).
-
-
Plasma Lipid Analysis: Blood samples are collected to measure plasma levels of total cholesterol, HDL, and other relevant lipids.
Varespladib In Vivo Protocol (Guinea Pig Model)
Based on: Leite, J. O., et al. (2009). A-002 (Varespladib), a phospholipase A2 inhibitor, reduces atherosclerosis in guinea pigs. BMC Cardiovascular Disorders.[4]
-
Animal Model: Male guinea pigs.
-
Diet: Animals are fed an atherogenic diet (high in saturated fat and cholesterol) to induce atherosclerosis.[4]
-
Drug Administration: Varespladib is administered orally. A control group receives the vehicle.
-
Atherosclerosis Assessment:
-
After the treatment period, the aortas are collected.
-
Aortic cholesterol accumulation is measured.
-
Morphological analysis of the aortic sinus is performed to quantify atherosclerotic lesions.
-
Mandatory Visualization
Signaling Pathway of sPLA2 Inhibition
The primary mechanism of action for both this compound and varespladib is the inhibition of secreted phospholipase A2 (sPLA2). This enzyme plays a crucial role in the inflammatory cascade associated with atherosclerosis by hydrolyzing phospholipids in LDL particles, leading to the formation of pro-inflammatory lipids and foam cells.
Caption: Inhibition of sPLA2 by this compound or varespladib blocks the generation of pro-inflammatory lipids, reducing foam cell formation and atherosclerosis.
Experimental Workflow for In Vivo Atherosclerosis Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an sPLA2 inhibitor in an animal model of atherosclerosis.
Caption: A generalized workflow for conducting an in vivo study to assess the anti-atherosclerotic effects of a test compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Varespladib (A-002), a secretory phospholipase A2 inhibitor, reduces atherosclerosis and aneurysm formation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synergistic inhibition of atherogenesis in apoE−/− mice between pravastatin and the sPLA2 inhibitor varespladib (A-002) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-002 (Varespladib), a phospholipase A2 inhibitor, reduces atherosclerosis in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
AZD2716 as a Reference Compound for sPLA2 Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Secreted phospholipase A2 (sPLA2) enzymes are crucial mediators in the inflammatory cascade, making them a significant target for the development of novel therapeutics for a range of diseases, including cardiovascular and inflammatory conditions. Identifying potent and selective sPLA2 inhibitors requires robust screening assays and well-characterized reference compounds. This guide provides a comprehensive comparison of AZD2716 as a reference sPLA2 inhibitor against other alternatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
The Role of sPLA2 in Inflammatory Signaling
Secreted phospholipase A2 enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, which are synthesized by the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By inhibiting sPLA2, the production of these downstream inflammatory molecules can be attenuated.
Caption: The sPLA2-mediated inflammatory signaling pathway and the point of inhibition by compounds like this compound.
Comparative Analysis of sPLA2 Inhibitors
A critical aspect of selecting a reference compound is its potency and selectivity against different sPLA2 isoforms. This compound is a potent inhibitor of several key sPLA2 isoforms implicated in inflammatory diseases.[1] The following table provides a comparison of the inhibitory activity (IC50) of this compound with other notable sPLA2 inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | sPLA2-IIA IC50 (nM) | sPLA2-V IC50 (nM) | sPLA2-X IC50 (nM) | Key Characteristics & Clinical Status |
| This compound | 10[1] | 40[1] | 400[1] | Potent, broad-spectrum inhibitor. Investigated for coronary artery disease.[2][3][4] |
| Varespladib (LY315920) | ~9-22[5] | - | - | Indole-based inhibitor. Clinical trials for various inflammatory conditions were halted due to lack of efficacy.[6] |
| Darapladib | - | - | - | Primarily an inhibitor of lipoprotein-associated PLA2 (Lp-PLA2) with an IC50 of 0.25 nM. Failed to meet endpoints in Phase III trials for coronary artery disease. |
| Indomethacin | ~28,000-35,000 | - | - | A non-steroidal anti-inflammatory drug (NSAID) that also exhibits weak, non-selective sPLA2 inhibition. |
| GK241 | 143 | >1430 | - | A 2-oxoamide-based inhibitor with selectivity for sPLA2-IIA.[6] |
Disclaimer: The IC50 values presented are sourced from various publications and may have been determined under different assay conditions. For a direct comparison, it is recommended to evaluate compounds under identical experimental settings.
Experimental Protocol for sPLA2 Inhibitor Screening
A robust and reproducible assay is paramount for the successful screening and characterization of sPLA2 inhibitors. A widely used method is a colorimetric assay that measures the enzymatic activity of sPLA2 on a thio-containing phospholipid substrate.
Assay Principle
The assay utilizes a substrate such as 1,2-bis(heptanoylthio)glycero-3-phosphocholine (diheptanoyl thio-PC). sPLA2 catalyzes the hydrolysis of the thioester bond at the sn-2 position, releasing a free thiol group. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 405-420 nm. The rate of TNB production is proportional to the sPLA2 activity.
Caption: A generalized workflow for an in vitro sPLA2 inhibitor screening assay.
Materials and Reagents
-
sPLA2 Assay Buffer (1X): 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.
-
Human Recombinant sPLA2 Enzyme: (e.g., sPLA2-IIA, -V, or -X)
-
sPLA2 Substrate: Diheptanoyl thio-PC (or diheptanoyl thio-PE for sPLA2-IIA).
-
DTNB (Ellman's Reagent): 10 mM in 0.4 M Tris-HCl, pH 8.0.
-
Reference Inhibitor: this compound or Varespladib (LY315920).
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405-420 nm.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare the 1X sPLA2 Assay Buffer by diluting a 10X stock with HPLC-grade water.
-
Reconstitute the sPLA2 enzyme in Assay Buffer to the desired stock concentration. Keep on ice.
-
Prepare the substrate solution by dissolving diheptanoyl thio-PC in Assay Buffer to a final concentration of approximately 1.5-1.7 mM. This may require vortexing and gentle warming.
-
Prepare the DTNB solution.
-
Prepare serial dilutions of the reference inhibitor and test compounds in the assay buffer. The final solvent concentration (e.g., DMSO) in the assay should be kept low (typically ≤1%) and consistent across all wells.
-
-
Assay Plate Setup (per well):
-
Blank (no enzyme): 10 µL Assay Buffer + 10 µL vehicle (e.g., DMSO) + 200 µL Substrate Solution + 10 µL DTNB.
-
100% Activity Control (no inhibitor): 10 µL sPLA2 enzyme + 10 µL vehicle + 200 µL Substrate Solution + 10 µL DTNB.
-
Inhibitor Wells: 10 µL sPLA2 enzyme + 10 µL of each inhibitor dilution + 200 µL Substrate Solution + 10 µL DTNB.
-
It is recommended to run all samples in triplicate.
-
-
Assay Procedure:
-
Add 10 µL of the sPLA2 enzyme solution and 10 µL of the inhibitor solution (or vehicle) to the appropriate wells of the 96-well plate.
-
Gently tap the plate to mix and pre-incubate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 200 µL of the Substrate Solution followed by 10 µL of the DTNB solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 15-30 minutes using a microplate reader. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15 minutes) at 25°C and then read the final absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well by determining the slope of the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other readings.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Conclusion
This compound serves as an excellent reference compound for sPLA2 inhibitor screening due to its well-characterized potency against multiple clinically relevant sPLA2 isoforms. This guide provides a framework for comparing this compound with other inhibitors and a detailed protocol for a robust in vitro screening assay. By utilizing such standardized methods and well-defined reference compounds, researchers can more effectively identify and characterize novel sPLA2 inhibitors with therapeutic potential.
References
- 1. Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. abcam.com [abcam.com]
- 4. oatext.com [oatext.com]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Independent Analysis of AZD2716's Inhibitory Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for AZD2716, a potent inhibitor of secretory phospholipase A2 (sPLA2). As independent verification of the IC50 values for this compound is not publicly available, this document presents the originally reported data and compares it with the inhibitory activities of other known sPLA2 inhibitors. This comparative analysis, supported by experimental methodologies and pathway diagrams, serves as a valuable resource for researchers investigating inflammatory and cardiovascular diseases.
This compound: Potency and Selectivity
This compound is a selective inhibitor of secretory phospholipase A2 (sPLA2), an enzyme group implicated in various inflammatory processes and the pathogenesis of atherosclerosis. The inhibitory potency of this compound has been characterized against several sPLA2 isoforms, with the primary data originating from its discovery and preclinical profiling.
The reported IC50 values for this compound, as detailed in the initial publication by Giordanetto et al. (2016), demonstrate its high affinity for specific sPLA2 isoforms. It is important to note that these values are based on the original research conducted by the discovering entity.
Comparative Analysis of sPLA2 Inhibitors
To provide a broader context for the potency of this compound, the following table compares its IC50 values with those of other notable sPLA2 inhibitors. This comparison allows researchers to evaluate the relative potency and selectivity of different compounds targeting the sPLA2 family of enzymes.
| Compound | sPLA2-IIA IC50 (nM) | sPLA2-V IC50 (nM) | sPLA2-X IC50 (nM) | Reference |
| This compound | 10 | 40 | 400 | [1][2][3][4][5] |
| Varespladib (LY315920) | 9 - 14 | - | - | [6] |
| LY311727 | ~50 | 2000 | - | [1] |
| S-3319 | 29 | - | - | [6][7] |
| Genistein | 11,750 | - | - | [2] |
| Elemolic acid | 5,700 | - | - | [2] |
Note: A hyphen (-) indicates that the data was not specified in the cited sources.
sPLA2 Signaling Pathway and Mechanism of Inhibition
Secretory phospholipase A2 enzymes play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. This compound exerts its anti-inflammatory effects by inhibiting sPLA2, thereby blocking the production of these inflammatory mediators.
Caption: The inhibitory action of this compound on the sPLA2 signaling pathway.
Experimental Protocols for IC50 Determination
The determination of IC50 values for sPLA2 inhibitors typically involves a biochemical assay that measures the enzymatic activity of sPLA2 in the presence of varying concentrations of the inhibitor. A common method utilizes a chromogenic or fluorogenic substrate that releases a detectable signal upon cleavage by sPLA2.
General sPLA2 Inhibition Assay Protocol:
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., Tris-HCl) containing a known concentration of the sPLA2 enzyme.
-
Dissolve the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Prepare a substrate solution. A common substrate is a synthetic phospholipid analogue that releases a fluorescent or colored product upon hydrolysis.
-
-
Assay Procedure:
-
In a microplate, add the sPLA2 enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. A control well with solvent only (no inhibitor) is also included.
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at a controlled temperature for a set time.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence or absorbance) in each well using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Caption: A generalized workflow for the experimental determination of IC50 values.
References
- 1. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. oatext.com [oatext.com]
Safety Operating Guide
Proper Disposal Procedures for AZD2716: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like AZD2716 is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety and environmental regulations.
As a selective inhibitor of secretory phospholipase A2 (sPLA2), this compound is a valuable tool in atherosclerosis and inflammatory disease research.[1][2] Adherence to proper disposal protocols is essential to minimize environmental impact and ensure a safe laboratory environment. The following procedures are based on the Safety Data Sheet (SDS) for this compound and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn.
Avoid breathing dust, fumes, gas, mist, vapors, or spray. Ensure adequate ventilation in the handling area.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with most research chemicals, involves treating it as hazardous waste. It should not be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated and clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled container for hazardous liquid waste. Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound (CAS No. 1845753-81-2)."[1]
-
For liquid waste, identify the solvent(s) and estimate the concentration of this compound.
-
Indicate the accumulation start date (the date the first waste was added to the container).
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.
-
Keep containers tightly closed except when adding waste.
-
Ensure secondary containment (e.g., a spill tray) is used for liquid waste containers.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not exceed the storage time or quantity limits for hazardous waste as defined by your institution and local regulations.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust. For solid spills, carefully sweep up the material to avoid generating dust.
-
Collection: Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 1845753-81-2 | [1] |
| Molecular Formula | C₂₄H₂₃NO₃ | [1] |
| Formula Weight | 373.4 g/mol | [1] |
| Solubility (DMF) | 16 mg/mL | [1] |
| Solubility (DMSO) | 10 mg/mL | [1] |
| Solubility (Ethanol) | 16 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
While the Safety Data Sheet does not provide experimental protocols, the primary use of this compound is as an inhibitor in studies of sPLA2 activity. A general protocol for assessing its inhibitory activity is described in the scientific literature and involves measuring sPLA2 activity in the presence and absence of varying concentrations of this compound.[1][3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific guidelines and the most current Safety Data Sheet before handling any chemical.
References
Personal protective equipment for handling AZD2716
This guide provides immediate safety, logistical, and operational information for researchers, scientists, and drug development professionals handling AZD2716. The information herein is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS), which should be consulted prior to any handling or use of this compound. An SDS for this compound is available from suppliers such as Cayman Chemical and MedchemExpress.[1][2]
Compound Information:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table outlines the recommended PPE for various activities, based on general laboratory safety standards for hazardous chemical compounds.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Single-use, chemical-resistant gloves (e.g., nitrile) |
| - Laboratory coat | |
| - Safety glasses with side shields | |
| Weighing & Aliquoting (Solid Form) | - Double gloves (chemical-resistant) |
| - Disposable gown or laboratory coat | |
| - Safety goggles or a face shield | |
| - Respiratory protection (e.g., N95 respirator or as determined by a risk assessment) handled in a certified chemical fume hood or ventilated balance enclosure. | |
| Solution Preparation & Handling | - Chemical-resistant gloves |
| - Laboratory coat | |
| - Safety goggles | |
| Disposal | - Chemical-resistant gloves |
| - Laboratory coat | |
| - Safety goggles |
Operational and Disposal Plans
A step-by-step guide for the safe handling and disposal of this compound is provided below.
Handling Protocol:
-
Preparation:
-
Read the entire Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a designated work area in a well-ventilated space, preferably within a certified chemical fume hood.
-
Have an emergency plan and spill kit readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
This compound is soluble in solvents such as DMSO, DMF, and Ethanol.[2]
-
When dissolving the compound, add the solvent slowly to the solid.
-
Cap vials securely and use vortexing or sonication to aid dissolution if necessary.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan:
-
Waste Categorization: All materials that come into direct contact with this compound, including gloves, weighing papers, pipette tips, and empty vials, should be considered chemical waste.
-
Solid Waste:
-
Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of the cleaning materials as chemical waste.
-
-
Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
